12-Dinonadecanoyl-rac-glycerol
Description
Properties
IUPAC Name |
(3-hydroxy-2-nonadecanoyloxypropyl) nonadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H80O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-38-39(37-42)46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39,42H,3-38H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXQXIYZHULSKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H80O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Activity of 12-Dinonadecanoyl-rac-glycerol: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction:
12-Dinonadecanoyl-rac-glycerol is a diacylglycerol (DAG) molecule characterized by the presence of two nonadecanoic acid chains esterified to the sn-1 and sn-2 positions of a glycerol backbone. While diacylglycerols as a class are well-established as critical second messengers in a multitude of cellular signaling pathways, primarily through the activation of protein kinase C (PKC), specific information regarding the biological activity of this compound is not extensively documented in publicly available scientific literature. This guide aims to provide a comprehensive overview of its known attributes, inferred potential activities based on its structural characteristics, and the methodologies that would be pertinent to its study.
Chemical Structure and Properties
This compound is composed of a glycerol molecule and two saturated fatty acids, nonadecanoic acid (C19:0).[1][2][3] The "rac" in its name indicates that it is a racemic mixture of the stereoisomers at the central carbon of the glycerol backbone.
| Property | Value | Reference |
| Molecular Formula | C41H80O5 | |
| Molecular Weight | 653.08 g/mol | |
| Structure | Diacylglycerol with two nonadecanoic acid chains | [1][2][3] |
Potential Biological Activity and Signaling Pathways
While direct experimental evidence for the biological activity of this compound is scarce, its structural similarity to other diacylglycerols suggests a potential role in cellular signaling. Diacylglycerols are key activators of the protein kinase C (PKC) family of enzymes. The canonical pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) to generate inositol trisphosphate (IP3) and DAG. DAG remains in the cell membrane and recruits and activates PKC, which then phosphorylates a wide array of downstream protein targets, leading to diverse cellular responses such as proliferation, differentiation, apoptosis, and inflammation.
Given that this compound is a DAG, it is plausible that it could mimic the function of endogenous DAGs and directly activate PKC isoforms. The specific effects would likely depend on the cell type and the specific PKC isoforms expressed.
Hypothesized Signaling Pathway of this compound:
Caption: Hypothesized signaling pathway for this compound.
Experimental Protocols for Investigating Biological Activity
To elucidate the specific biological activities of this compound, a series of in vitro and in cell-based assays would be required.
1. Protein Kinase C (PKC) Activation Assay:
-
Objective: To determine if this compound can directly activate PKC isoforms.
-
Methodology:
-
Utilize a commercially available PKC kinase activity assay kit.
-
Purified, recombinant PKC isoforms are incubated with a specific peptide substrate and ATP.
-
This compound is added at varying concentrations to the reaction mixture.
-
The phosphorylation of the substrate is measured, typically through the detection of a fluorescent or radioactive signal.
-
A known PKC activator, such as phorbol 12-myristate 13-acetate (PMA), should be used as a positive control.
-
Experimental Workflow for PKC Activation Assay:
Caption: Workflow for determining PKC activation by this compound.
2. Cell-Based Assays for Downstream Effects:
-
Objective: To investigate the cellular consequences of treatment with this compound.
-
Methodologies:
-
Cell Proliferation Assay (e.g., MTT or BrdU assay): To assess the effect on cell growth.
-
Apoptosis Assay (e.g., Annexin V/PI staining): To determine if the compound induces programmed cell death.
-
Cytokine Release Assay (e.g., ELISA): To measure the modulation of inflammatory responses.
-
Western Blot Analysis: To probe for the phosphorylation of specific PKC substrates (e.g., MARCKS) and downstream signaling proteins (e.g., ERK, Akt).
-
Quantitative Data
As of the latest literature review, no specific quantitative data such as IC50 or EC50 values for the biological activity of this compound has been published. The table below is provided as a template for researchers to populate as data becomes available.
| Assay | Cell Line / System | Endpoint | EC50 / IC50 (µM) | Reference |
| PKCα Activation | Recombinant Human | Substrate Phosphorylation | - | |
| PKCβ Activation | Recombinant Human | Substrate Phosphorylation | - | |
| PKCγ Activation | Recombinant Human | Substrate Phosphorylation | - | |
| Cell Proliferation | e.g., HeLa | MTT Reduction | - | |
| Apoptosis Induction | e.g., Jurkat | Annexin V Positive Cells | - |
Conclusion
This compound is a diacylglycerol whose specific biological functions have not yet been thoroughly investigated. Based on its chemical structure, it is a putative activator of the protein kinase C signaling pathway. Further research, employing the experimental protocols outlined in this guide, is necessary to elucidate its precise mechanism of action, identify its cellular targets, and quantify its biological effects. Such studies will be crucial in determining its potential for future applications in research and drug development.
References
The Enigmatic Activator: An In-Depth Technical Guide on the Mechanism of Action of 12-Dinonadecanoyl-rac-glycerol
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific experimental data on the mechanism of action, quantitative biological activity, and detailed signaling pathways for 12-Dinonadecanoyl-rac-glycerol. This document provides a comprehensive overview of the well-established mechanism of action for the broader class of molecules to which it belongs: diacylglycerols (DAGs). The experimental protocols and quantitative data presented herein are based on representative, well-characterized diacylglycerols and should be considered illustrative for guiding potential research on this compound.
Executive Summary
This compound is a synthetic diacylglycerol (DAG) composed of a glycerol backbone esterified with two nonadecanoic acid chains.[1][2][3][4] As a member of the diacylglycerol family, its mechanism of action is predicated on its role as a crucial second messenger in intracellular signaling cascades. Diacylglycerols are pivotal in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. The core of their signaling function lies in the activation of a family of serine/threonine kinases known as Protein Kinase C (PKC). This document will delineate the canonical signaling pathways involving diacylglycerols, present representative quantitative data for analogous compounds, provide detailed experimental protocols for assessing DAG-mediated signaling, and visualize these processes through structured diagrams.
Core Mechanism of Action: The Diacylglycerol-Protein Kinase C Axis
The primary mechanism of action for diacylglycerols is the activation of Protein Kinase C (PKC) isoforms.[5][6][7] In their quiescent state, most PKC isoforms reside in the cytosol. The generation of DAG within the plane of the cellular membrane, typically through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), initiates a cascade of events leading to PKC activation.[8][9]
The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that promotes the translocation of the kinase from the cytosol to the cell membrane.[5][6][10] This membrane recruitment is a critical step in the activation process. For conventional PKC isoforms, this process is also dependent on an increase in intracellular calcium concentrations.[7][10] Once at the membrane, PKC is fully activated and can phosphorylate a wide array of substrate proteins, thereby propagating the downstream signal.
Beyond PKC, diacylglycerols can also activate other signaling proteins, including the Protein Kinase D (PKD) family and Ras guanyl nucleotide-releasing proteins (RasGRPs), expanding the repertoire of their cellular effects.[11][12]
The Phosphatidylinositol Signaling Pathway
The generation of diacylglycerol is a key event in the phosphatidylinositol signaling pathway. This pathway is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) at the cell surface.
Quantitative Data for Representative Diacylglycerols
As specific quantitative data for this compound are unavailable, this section presents data for other well-characterized diacylglycerols to illustrate the typical potency and efficacy of this class of molecules. The activity of DAGs is often assessed by their ability to stimulate the activity of PKC isoforms.
| Diacylglycerol Analog | PKC Isoform | Assay Condition | Measured Activity/Potency | Reference |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Mixed PKC | In vitro kinase assay with lipid vesicles | Potent activator | [13] |
| 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | Mixed PKC | In vitro kinase assay with lipid vesicles | More potent than dioleoylglycerol at 0.5 mol% | [13][14] |
| 1,2-Dioleoyl-sn-glycerol (DOG) | PKCθ | In human skeletal muscle | Increased levels correlate with PKCθ activation | [15][16] |
| Photoswitchable DAG (PhoDAG-1) | PKCδ | HeLa cells | 3-fold increase in insulin secretion in INS-1E cells | [17] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of diacylglycerols. These protocols can be adapted for the study of this compound.
In Vitro Protein Kinase C Activity Assay
This assay measures the ability of a diacylglycerol to activate PKC by quantifying the phosphorylation of a substrate peptide.
Materials:
-
Purified PKC isoform
-
Lipid vesicles (e.g., phosphatidylserine and phosphatidylcholine)
-
This compound or other DAG
-
PKC substrate peptide (e.g., a fluorescently labeled peptide)
-
ATP
-
Kinase buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
96-well microplate
-
Plate reader capable of detecting fluorescence polarization or time-resolved fluorescence.
Procedure:
-
Prepare Lipid Vesicles:
-
In a glass tube, combine phosphatidylserine and phosphatidylcholine in a suitable molar ratio (e.g., 20:80).
-
Add the desired concentration of this compound.
-
Dry the lipids under a stream of nitrogen.
-
Resuspend the lipid film in kinase buffer by vortexing and sonication to form small unilamellar vesicles.
-
-
Set up Kinase Reaction:
-
In a 96-well plate, add the lipid vesicles, PKC substrate peptide, and purified PKC enzyme.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Measure Phosphorylation:
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Measure the fluorescence polarization or time-resolved fluorescence of the well. An increase in polarization or a change in the FRET signal indicates phosphorylation of the substrate.
-
-
Data Analysis:
-
Compare the signal from wells containing the diacylglycerol to control wells without the diacylglycerol to determine the fold activation of PKC.
-
Cellular PKC Translocation Assay
This assay visualizes the recruitment of PKC from the cytosol to the cell membrane upon treatment with a diacylglycerol.
Materials:
-
Cultured cells (e.g., HEK293T or HeLa)
-
Expression vector for a fluorescently tagged PKC isoform (e.g., PKCδ-GFP)
-
Transfection reagent
-
This compound
-
Confocal microscope
-
Image analysis software
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Transfect the cells with the fluorescently tagged PKC expression vector using a suitable transfection reagent.
-
Allow the cells to express the protein for 24-48 hours.
-
-
Live-Cell Imaging:
-
Mount the dish on the stage of a confocal microscope.
-
Acquire baseline images of the fluorescently tagged PKC distribution within the cells.
-
Add this compound (solubilized in a suitable vehicle, e.g., DMSO) to the cell culture medium.
-
Acquire a time-lapse series of images to monitor the redistribution of the fluorescently tagged PKC.
-
-
Image Analysis:
-
Quantify the fluorescence intensity in the cytosol and at the plasma membrane over time using image analysis software.
-
Calculate the ratio of membrane to cytosolic fluorescence to determine the extent and kinetics of PKC translocation.
-
Conclusion and Future Directions
This compound, by virtue of its structure, is presumed to function as a second messenger that activates Protein Kinase C and other downstream signaling effectors. While direct experimental evidence for this specific molecule is currently lacking, the well-established role of diacylglycerols in cellular signaling provides a strong foundation for predicting its mechanism of action.
Future research should focus on empirically validating the activity of this compound. Key studies would include in vitro kinase assays to determine its potency and efficacy in activating various PKC isoforms, and cellular assays to confirm its ability to induce PKC translocation and downstream signaling events. Structure-activity relationship studies comparing it to other diacylglycerols with varying acyl chain lengths and saturation would also provide valuable insights into the specific role of the nonadecanoic acid moieties. Such research will be instrumental in fully elucidating the biological role of this enigmatic lipid mediator.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. aklectures.com [aklectures.com]
- 10. Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Role of diacylglycerol activation of PKCθ in lipid-induced muscle insulin resistance in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Photoswitchable diacylglycerols enable optical control of protein translocation, PKC activity, and vesicle release - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1,2-Dinonadecanoyl-rac-glycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 1,2-Dinonadecanoyl-rac-glycerol, a diacylglycerol (DAG) containing two nonadecanoic acid chains. Diacylglycerols are crucial molecules in cellular signaling and are intermediates in lipid metabolism. This document outlines a plausible synthetic route, detailed experimental protocols, and relevant biological context for researchers in drug development and lipid biochemistry.
Chemical Synthesis of 1,2-Dinonadecanoyl-rac-glycerol
The synthesis of 1,2-Dinonadecanoyl-rac-glycerol can be achieved through a multi-step chemical process involving the protection of a glycerol backbone, esterification with nonadecanoic acid, and subsequent deprotection. A common and effective strategy utilizes a protected glycerol derivative to ensure the regioselective acylation at the sn-1 and sn-2 positions.
Synthetic Strategy Overview
The proposed synthesis follows a three-step process:
-
Protection of Glycerol: The starting material, rac-glycerol, is reacted with a suitable protecting group to shield the hydroxyl groups at the 1 and 3 positions, leaving the 2-hydroxyl group free for subsequent reactions. A common protecting group for this purpose is the isopropylidene group, forming solketal (2,2-dimethyl-1,3-dioxolane-4-methanol).
-
Esterification: The protected glycerol is then esterified with two equivalents of nonadecanoic acid. This can be achieved using various coupling agents, such as dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP).
-
Deprotection: Finally, the protecting group is removed under acidic conditions to yield the desired 1,2-Dinonadecanoyl-rac-glycerol.
Experimental Protocol
Step 1: Synthesis of rac-1,2-O-Isopropylideneglycerol (Solketal)
A detailed protocol for the synthesis of solketal from glycerol is a well-established procedure.
Step 2: Synthesis of 1,2-Dinonadecanoyl-3-O-isopropylidene-rac-glycerol
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| rac-1,2-O-Isopropylideneglycerol | 132.16 | 1.32 g | 0.01 |
| Nonadecanoic Acid | 298.51 | 5.97 g | 0.02 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 4.54 g | 0.022 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.24 g | 0.002 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
Procedure:
-
To a solution of rac-1,2-O-Isopropylideneglycerol (1.32 g, 0.01 mol) and nonadecanoic acid (5.97 g, 0.02 mol) in anhydrous dichloromethane (100 mL) under an inert atmosphere (e.g., argon or nitrogen), add 4-dimethylaminopyridine (0.24 g, 0.002 mol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (4.54 g, 0.022 mol) in dichloromethane (20 mL) dropwise to the cooled reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 1,2-Dinonadecanoyl-3-O-isopropylidene-rac-glycerol.
Step 3: Synthesis of 1,2-Dinonadecanoyl-rac-glycerol
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,2-Dinonadecanoyl-3-O-isopropylidene-rac-glycerol | (Calculated from Step 2) | (Product from Step 2) | ~0.01 |
| Boric Acid | 61.83 | 1.24 g | 0.02 |
| Trimethyl borate | 103.91 | 10 mL | - |
| Methanol | 32.04 | 50 mL | - |
Procedure:
-
Dissolve the purified 1,2-Dinonadecanoyl-3-O-isopropylidene-rac-glycerol in a mixture of trimethyl borate (10 mL) and methanol (50 mL).
-
Add boric acid (1.24 g, 0.02 mol) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water (3 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 1,2-Dinonadecanoyl-rac-glycerol.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/acetone).
Data Presentation
Table 1: Physicochemical Properties of 1,2-Dinonadecanoyl-rac-glycerol
| Property | Value |
| Molecular Formula | C₄₁H₈₀O₅ |
| Molecular Weight | 669.07 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in chloroform, dichloromethane, and other organic solvents. |
Table 2: Expected Yields and Purity
| Step | Product | Theoretical Yield (g) | Expected Actual Yield (%) | Purity (by TLC/NMR) |
| 1 | rac-1,2-O-Isopropylideneglycerol | - | > 90% | > 98% |
| 2 | 1,2-Dinonadecanoyl-3-O-isopropylidene-rac-glycerol | 6.93 | 70-85% | > 95% |
| 3 | 1,2-Dinonadecanoyl-rac-glycerol | 6.69 | 80-95% | > 98% |
Visualization of Workflow and Biological Pathway
Chemical Synthesis Workflow
Caption: Chemical synthesis workflow for 1,2-Dinonadecanoyl-rac-glycerol.
Diacylglycerol Signaling Pathway: Protein Kinase C Activation
Diacylglycerols, such as 1,2-Dinonadecanoyl-rac-glycerol, are key second messengers in various cellular signaling pathways. One of the most prominent is the activation of Protein Kinase C (PKC).
Caption: Simplified signaling pathway of Protein Kinase C (PKC) activation by diacylglycerol.
12-Dinonadecanoyl-rac-glycerol: A Technical Guide to its Function as a Diacylglycerol Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Dinonadecanoyl-rac-glycerol is a synthetic diacylglycerol (DAG) analog characterized by two 19-carbon saturated fatty acid (nonadecanoic acid) chains esterified to the sn-1 and sn-2 positions of a glycerol backbone. As a member of the diacylglycerol family, it functions as a second messenger in a multitude of cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC) isozymes. This technical guide provides an in-depth overview of this compound, its biological context, and methodologies for its study. Due to a lack of specific experimental data for this compound, this guide will draw upon data from structurally similar long-chain saturated diacylglycerols, such as 1,2-dipalmitoyl-rac-glycerol (diC16:0) and 1,2-distearoyl-rac-glycerol (diC18:0), to provide a comprehensive understanding of its expected behavior.
Core Concepts: Diacylglycerol Signaling
Diacylglycerols are critical signaling molecules generated at the cell membrane through the hydrolysis of phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC). This process is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). The generated DAG, along with phosphatidylserine and, for some isoforms, calcium ions, acts as a crucial cofactor for the recruitment and activation of Protein Kinase C (PKC) at the plasma membrane. Activated PKC then phosphorylates a wide array of downstream protein substrates, leading to the regulation of diverse cellular processes including proliferation, differentiation, apoptosis, and secretion.
Beyond PKC, diacylglycerols are also known to directly activate members of the Transient Receptor Potential Canonical (TRPC) channel family, specifically TRPC3, TRPC6, and TRPC7, leading to an influx of cations, including calcium, and subsequent cellular responses.
Physicochemical and Biological Properties
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | 1,2-Dipalmitoyl-rac-glycerol | 1,2-Distearoyl-rac-glycerol |
| Molecular Formula | C41H80O5 | C35H68O5 | C39H76O5 |
| Molecular Weight | 653.07 g/mol | 568.9 g/mol | 625.0 g/mol |
| Fatty Acid Chains | 2 x C19:0 (Nonadecanoic acid) | 2 x C16:0 (Palmitic acid) | 2 x C18:0 (Stearic acid) |
| Nature | Saturated, Long-chain | Saturated, Long-chain | Saturated, Long-chain |
Table 2: Comparative Biological Activity of Long-Chain Saturated Diacylglycerol Analogs
| Parameter | Diacylglycerol Analog | Observed Effect | Reference |
| PKC Activation | 1,2-Dipalmitoyl-sn-glycerol | Did not alter cell proliferation in normal human dermal fibroblasts in vitro at doses up to 10 µg/ml.[1] | [1] |
| Tumor Promotion | 1,2-Diacylglycerols with two saturated fatty acids | Less effective in tumor promotion studies.[1] | [1] |
| Skin Irritation | Glyceryl Dilaurate (0.5%) | No skin irritation observed in human volunteers after 16 or 21 weeks of application.[1] | [1] |
Note: The biological activity of long-chain saturated DAGs like 1,2-dipalmitoyl-rac-glycerol can be less potent compared to their unsaturated counterparts in some assays, and their effectiveness can be dependent on the lipid composition and fluidity of the cell membrane.[2]
Key Signaling Pathways
Protein Kinase C (PKC) Activation Pathway
The canonical pathway for this compound activity is through the activation of PKC. This process involves the recruitment of PKC from the cytosol to the cell membrane where it can interact with the DAG analog.
TRPC Channel Activation Pathway
Diacylglycerol analogs can directly gate TRPC channels, leading to cation influx and subsequent cellular signaling events.
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound.
In Vitro Protein Kinase C (PKC) Activity Assay
This assay measures the ability of a DAG analog to activate PKC, which then phosphorylates a substrate.
Methodology:
-
Preparation of Lipid Vesicles:
-
Prepare a mixture of phosphatidylcholine (PC) and phosphatidylserine (PS) (e.g., in a 4:1 molar ratio) in chloroform.
-
Add the desired concentration of this compound (dissolved in chloroform) to the lipid mixture. A concentration range of 1-10 mol% is a typical starting point.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Resuspend the lipid film in a suitable buffer (e.g., HEPES or Tris-based buffer) by vortexing or sonication to form small unilamellar vesicles.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the prepared lipid vesicles, a source of purified PKC (e.g., recombinant human PKCα), a peptide substrate (e.g., myelin basic protein or a specific fluorescent peptide), and a buffer containing ATP and MgCl₂.
-
For conventional PKC isoforms, include a source of Ca²⁺ (e.g., CaCl₂).
-
Initiate the reaction by adding [γ-³²P]ATP or use a non-radioactive method such as a fluorescent-based assay.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
-
Detection of Phosphorylation:
-
Radioactive Method: Stop the reaction by adding a quench buffer (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Method: Use a commercial kit that employs methods such as fluorescence polarization or specific antibodies to detect the phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the specific activity of PKC in the presence of varying concentrations of this compound.
-
Plot the PKC activity against the DAG analog concentration to determine the EC₅₀ value.
-
Cellular PKC Translocation Assay
This cell-based assay visualizes the movement of PKC from the cytosol to the plasma membrane upon activation by a DAG analog.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, HeLa, or a neuronal cell line) on glass-bottom dishes or coverslips.
-
Transfect the cells with a plasmid encoding a fluorescently tagged PKC isoform (e.g., PKCα-GFP or PKCδ-RFP). Allow for protein expression for 24-48 hours.
-
-
Cell Treatment:
-
Replace the culture medium with a buffered saline solution (e.g., Hanks' Balanced Salt Solution).
-
Acquire baseline images of the fluorescently tagged PKC distribution in the cells using a confocal or fluorescence microscope.
-
Add this compound (solubilized in a suitable vehicle like DMSO, with the final concentration of DMSO kept low, e.g., <0.1%) to the cells at the desired final concentration.
-
-
Image Acquisition:
-
Acquire images at regular time intervals (e.g., every 30 seconds for 10-30 minutes) to monitor the translocation of the fluorescently tagged PKC from the cytosol to the plasma membrane and/or other cellular compartments.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity at the plasma membrane relative to the cytosol over time.
-
Determine the rate and extent of translocation for different concentrations of the DAG analog.
-
Calcium Imaging for TRPC Channel Activity
This assay measures changes in intracellular calcium concentration resulting from the activation of TRPC channels by a DAG analog.
Methodology:
-
Cell Culture and Dye Loading:
-
Culture cells (e.g., HEK293 cells stably expressing a TRPC channel of interest) on glass-bottom dishes.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at room temperature or 37°C.[3][4]
-
Wash the cells to remove excess dye.
-
-
Fluorescence Measurement:
-
Mount the dish on a fluorescence microscope equipped for live-cell imaging and ratiometric (for Fura-2) or single-wavelength (for Fluo-4) measurements.
-
Perfuse the cells with a physiological salt solution and record the baseline fluorescence.
-
Apply this compound to the cells via the perfusion system.
-
-
Data Acquisition and Analysis:
-
Record the changes in fluorescence intensity over time.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths to determine the intracellular calcium concentration. For single-wavelength dyes, express the change in fluorescence as a relative change (ΔF/F₀).
-
Analyze the amplitude, duration, and kinetics of the calcium response induced by the DAG analog.
-
Conclusion
This compound, as a long-chain saturated diacylglycerol analog, is a valuable tool for investigating the intricate roles of DAG-mediated signaling pathways. While specific data on this particular molecule is sparse, the established knowledge of similar DAG analogs provides a strong framework for its application in research. The experimental protocols outlined in this guide offer robust methods for characterizing its effects on PKC activation and TRPC channel gating. Further research is warranted to elucidate the specific biological activities and potential therapeutic applications of this compound.
References
The Role of 12-Dinonadecanoyl-rac-glycerol in Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Dinonadecanoyl-rac-glycerol is a synthetic diacylglycerol (DAG) molecule composed of a glycerol backbone esterified with two 19-carbon saturated fatty acids (nonadecanoic acid). As a member of the diacylglycerol family, it is presumed to play a significant role in cell signaling, primarily through the activation of Protein Kinase C (PKC) isozymes. This technical guide provides a comprehensive overview of the putative role of this compound in cellular signaling cascades, drawing upon the established principles of DAG-mediated signal transduction. Due to the scarcity of direct experimental data for this specific long-chain saturated DAG, this document extrapolates from studies on analogous long-chain diacylglycerols to infer its biochemical properties, signaling functions, and potential experimental considerations.
Introduction to Diacylglycerols in Cell Signaling
Diacylglycerols are critical second messengers generated at the cell membrane in response to extracellular stimuli. The canonical pathway for DAG production involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), yielding DAG and inositol 1,4,5-trisphosphate (IP3). DAG remains within the plane of the plasma membrane, where it recruits and activates a variety of effector proteins, most notably the Protein Kinase C (PKC) family.
The structure of the fatty acyl chains of DAG molecules can vary significantly in terms of length and saturation, which in turn influences their biophysical properties and their efficacy in activating specific downstream signaling pathways. This compound, with its two long, saturated nonadecanoic acid chains, is expected to have distinct effects on membrane properties and protein interactions compared to more commonly studied unsaturated or shorter-chain DAGs.
Physicochemical Properties of this compound
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Characteristic | Rationale |
| Molecular Formula | C41H80O4 | Based on the structure of glycerol and two nonadecanoic acid molecules. |
| Molecular Weight | 653.08 g/mol | Calculated from the molecular formula. |
| Solubility | Poorly soluble in aqueous solutions; soluble in organic solvents and lipid bilayers. | The long, saturated hydrocarbon chains confer a highly lipophilic nature. |
| Membrane Integration | Expected to readily integrate into and reside within the hydrophobic core of the plasma membrane. | As a diacylglycerol, it lacks a polar head group that would favor aqueous environments. |
| Effect on Membrane Fluidity | Likely to decrease membrane fluidity and increase lipid packing. | The long, saturated acyl chains can pack tightly together, increasing the order of the lipid bilayer. |
The Canonical Diacylglycerol Signaling Pathway
The primary role of diacylglycerols in cell signaling is the activation of Protein Kinase C. This process is initiated by the recruitment of PKC from the cytosol to the plasma membrane.
Upon generation, this compound would increase the local concentration of DAG in the plasma membrane. This recruits PKC isozymes, which possess a conserved C1 domain that specifically recognizes and binds to diacylglycerols. This binding event, often in conjunction with an increase in intracellular calcium concentration stimulated by IP3, leads to a conformational change in PKC, exposing its catalytic kinase domain and resulting in its activation. The activated PKC can then phosphorylate a wide array of downstream target proteins, leading to diverse cellular responses such as proliferation, differentiation, apoptosis, and secretion.
The C1 Domain: The Diacylglycerol Receptor
The C1 domain is a cysteine-rich zinc-finger motif found in PKC isozymes and other signaling proteins. It serves as the primary binding site for diacylglycerols and their functional analogs, the phorbol esters. The binding of DAG to the C1 domain is a critical step in the membrane recruitment and activation of PKC.
An In-depth Technical Guide on the Activation of Protein Kinase C by Diacylglycerol Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial topic requested was "12-Dinonadecanoyl-rac-glycerol". Extensive searches did not yield information on a compound with this specific name, suggesting it may be a non-standard nomenclature. This guide will therefore focus on a well-characterized, cell-permeant diacylglycerol (DAG) analog, 1,2-dioctanoyl-sn-glycerol (DOG or DiC8) , to explore the principles of Protein Kinase C (PKC) activation.
Introduction to Protein Kinase C and Diacylglycerol Signaling
Protein Kinase C (PKC) represents a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, gene expression, and apoptosis.[1][2] The activation of PKC is intricately linked to the generation of second messengers, most notably diacylglycerol (DAG) and intracellular calcium (Ca²⁺).[3][4]
PKC isoforms are broadly categorized into three subfamilies based on their activation requirements:[1][5]
-
Conventional PKCs (cPKCs): (α, βI, βII, γ) Require both DAG and Ca²⁺ for activation.
-
Novel PKCs (nPKCs): (δ, ε, η, θ) Require DAG but are independent of Ca²⁺.
-
Atypical PKCs (aPKCs): (ζ, ι/λ) Are independent of both DAG and Ca²⁺ for their activation.
Endogenous DAG is produced at the plasma membrane through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), an event often triggered by growth factor or G-protein coupled receptor stimulation.[4] Synthetic, cell-permeant DAG analogs like 1,2-dioctanoyl-sn-glycerol (DOG) are invaluable tools for directly studying the activation and downstream effects of PKC.
Mechanism of PKC Activation by 1,2-Dioctanoyl-sn-glycerol
The activation of conventional and novel PKC isoforms is a multi-step process that involves translocation from the cytosol to cellular membranes.[6] DOG, by mimicking endogenous DAG, plays a central role in this process.
-
Initial Membrane Targeting (for cPKCs): An increase in intracellular Ca²⁺ concentration causes the C2 domain of cPKCs to bind to anionic phospholipids, such as phosphatidylserine, in the plasma membrane. This initial interaction tethers the enzyme to the membrane.[4]
-
C1 Domain Engagement: The C1 domain of both cPKCs and nPKCs contains a conserved cysteine-rich region that directly binds DAG (or DOG).[7] This binding event is critical for stabilizing the association of PKC with the membrane.
-
Conformational Change and Activation: The binding of DOG to the C1 domain induces a significant conformational change in the PKC molecule. This change relieves the autoinhibition imposed by a pseudosubstrate sequence located in the regulatory domain, which in the inactive state blocks the substrate-binding site of the kinase domain.[7]
-
Substrate Phosphorylation: With the active site now accessible, PKC can phosphorylate its target substrates on serine or threonine residues, propagating the signal downstream.
The activation process is often visualized as the translocation of PKC from the soluble cytosolic fraction to the membrane-bound particulate fraction of the cell.[8][9]
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Translocation assays of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Story of 12-Dinonadecanoyl-rac-glycerol: A Technical Overview of a Structurally Simple, Yet Undocumented Diacylglycerol
A deep dive into the scientific literature and historical records reveals a surprising void in the discovery and history of 12-Dinonadecanoyl-rac-glycerol. Despite its straightforward chemical structure—a glycerol backbone esterified with two 19-carbon nonadecanoic acid chains—its origins and specific biological investigations remain largely unchronicled in publicly accessible scientific databases. This technical guide, therefore, pivots to a broader examination of the class of molecules to which it belongs: diacylglycerols (DAGs). By understanding the general principles of DAG discovery, synthesis, and biological function, researchers, scientists, and drug development professionals can better contextualize the potential roles and applications of lesser-known lipids like this compound.
While specific quantitative data and detailed experimental protocols for this compound are not available, this guide will provide a comprehensive overview of the synthesis and signaling pathways of diacylglycerols in general, fulfilling the core requirements for a foundational understanding.
General Principles of Diacylglycerol Synthesis
Diacylglycerols are key intermediates in lipid metabolism and crucial signaling molecules.[1] Their synthesis in cells occurs primarily through two main pathways: the de novo pathway and the hydrolysis of phospholipids.
The De Novo Synthesis Pathway (Kennedy Pathway)
The de novo synthesis of DAG, also known as the Kennedy pathway, is a fundamental process for the production of triacylglycerols and phospholipids.[2][3] This pathway begins with glycerol-3-phosphate and involves a series of enzymatic reactions:
-
Acylation of Glycerol-3-Phosphate: The pathway is initiated by the acylation of glycerol-3-phosphate at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT), forming lysophosphatidic acid (LPA).
-
Acylation of Lysophosphatidic Acid: Subsequently, lysophosphatidic acid acyltransferase (LPAT) acylates the sn-2 position of LPA to yield phosphatidic acid (PA).[2]
-
Dephosphorylation of Phosphatidic Acid: The final step in DAG formation via this pathway is the dephosphorylation of phosphatidic acid by phosphatidic acid phosphatase (PAP), which yields 1,2-diacyl-sn-glycerol.[2]
Hydrolysis of Phospholipids
A major pathway for the generation of DAG as a second messenger in cellular signaling is the hydrolysis of membrane phospholipids.[3] This process is primarily mediated by the enzyme Phospholipase C (PLC). Upon activation by various extracellular stimuli, PLC cleaves the phosphodiester bond of phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), to generate two second messengers: inositol trisphosphate (IP3) and diacylglycerol.[4]
The Role of Diacylglycerol in Cellular Signaling
Diacylglycerol is a critical second messenger that activates a variety of downstream signaling pathways, influencing numerous cellular processes such as cell proliferation, differentiation, and apoptosis.[5][6] One of the most well-characterized roles of DAG is the activation of Protein Kinase C (PKC).
Upon its generation at the plasma membrane, DAG recruits and activates members of the PKC family of serine/threonine kinases. This activation is a key event in signal transduction. Activated PKC then phosphorylates a wide range of target proteins, leading to a cascade of cellular responses.
Physicochemical Properties of Long-Chain Diacylglycerols
While specific data for this compound is unavailable, the physicochemical properties of long-chain diacylglycerols are influenced by the length and saturation of their fatty acid chains. Generally, longer and more saturated fatty acid chains lead to higher melting points and a more ordered, crystalline structure at physiological temperatures.[7][8] These properties are crucial for their incorporation into cellular membranes and their interaction with other lipids and proteins.
Conclusion
The history and discovery of this compound remain obscure within the scientific literature. Its existence is primarily noted in the catalogs of chemical suppliers, suggesting its potential use as a research chemical or an intermediate in the synthesis of more complex lipids. For researchers and drug development professionals, the lack of specific data on this molecule necessitates a reliance on the well-established principles of diacylglycerol chemistry and biology. A thorough understanding of the general synthesis and signaling pathways of DAGs provides a robust framework for investigating the potential properties and functions of undocumented lipids like this compound. Future research may yet uncover the specific context for its synthesis and its unique biological roles.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The physical properties of glycosyl diacylglycerols. Calorimetric, X-ray diffraction and Fourier transform spectroscopic studies of a homologous series of 1,2-di-O-acyl-3-O-(beta-D-galactopyranosyl)-sn-glycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
12-Dinonadecanoyl-rac-glycerol suppliers and commercial availability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, relevant experimental protocols, and biological context of 12-Dinonadecanoyl-rac-glycerol. This diacylglycerol (DAG) analogue is a valuable tool for researchers studying lipid signaling, particularly pathways involving protein kinase C (PKC).
Commercial Availability and Suppliers
This compound (CAS No. 140456-19-5) is available from a limited number of specialized chemical suppliers. The following tables summarize the available information on suppliers and product specifications. Researchers are advised to contact the suppliers directly for the most current information, including purity, availability, and pricing.
Table 1: Known Suppliers of this compound
| Supplier | Product Name | Catalog Number | Website |
| MedChemExpress | This compound | HY-145541 | --INVALID-LINK-- |
| Cayman Chemical | 1,2-Dinonadecanoyl-rac-glycerol | 27009 | --INVALID-LINK-- |
| Shanghai Amole Biotechnology Co., Ltd. | 1,2-Dinonadecanoin | Not available |
Table 2: Product Specifications (Based on Available Information)
| Parameter | MedChemExpress | Cayman Chemical |
| CAS Number | 140456-19-5 | 140456-19-5 |
| Molecular Formula | C41H80O5 | Not specified |
| Molecular Weight | 653.07 | Not specified |
| Purity | >98% (Contact for specific batch data) | Not specified (Contact for specific batch data) |
| Physical State | Solid (Contact for details) | Not specified (Contact for details) |
| Storage | Recommended to store as specified on the Certificate of Analysis. | -20°C |
Biological Context: Diacylglycerol Signaling
Diacylglycerols are critical second messengers in a multitude of cellular signaling pathways. Their primary role is the activation of protein kinase C (PKC) isoforms, which in turn phosphorylate a wide array of downstream targets, leading to diverse physiological responses. The general mechanism of DAG-mediated signaling is initiated by the hydrolysis of membrane phospholipids by phospholipases.
General Diacylglycerol Signaling Pathway
The following diagram illustrates the canonical pathway of diacylglycerol generation and its subsequent activation of Protein Kinase C.
Figure 1. Canonical Diacylglycerol (DAG) signaling pathway leading to Protein Kinase C (PKC) activation.
Experimental Protocols
Lipid Extraction from Biological Samples
This protocol is a general method for extracting lipids, including diacylglycerols, from cells or tissues.
Materials:
-
Biological sample (cell pellet or tissue)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass homogenization tubes
-
Centrifuge
-
Nitrogen gas stream
-
Appropriate solvent for resuspension (e.g., chloroform/methanol mixture)
Procedure:
-
Homogenization: Homogenize the cell pellet or tissue sample in a 2:1 (v/v) mixture of chloroform:methanol. The final volume of the solvent should be approximately 20 times the volume of the sample.
-
Agitation: Agitate the homogenate on a shaker at room temperature for 15-20 minutes.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Centrifugation: Centrifuge the mixture to separate the phases. The lower organic phase will contain the lipids.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Resuspension: Resuspend the dried lipid extract in a suitable solvent for downstream analysis.
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol outlines a general method for measuring the activation of PKC by a diacylglycerol.
Materials:
-
Purified PKC enzyme
-
This compound
-
Phosphatidylserine (PS)
-
ATP (containing γ-³²P-ATP for radioactive detection, or use a non-radioactive kit)
-
PKC substrate peptide
-
Kinase buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
Stop solution (e.g., EDTA solution)
-
Phosphocellulose paper or other method for separating phosphorylated from unphosphorylated substrate
-
Scintillation counter (for radioactive assay) or appropriate plate reader (for non-radioactive assay)
Procedure:
-
Lipid Vesicle Preparation:
-
In a glass tube, mix this compound and phosphatidylserine in the desired molar ratio in an organic solvent (e.g., chloroform).
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in kinase buffer by vortexing or sonication to form lipid vesicles.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase buffer, the prepared lipid vesicles, the PKC substrate peptide, and the purified PKC enzyme.
-
Initiate the reaction by adding ATP (containing the label).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).
-
-
Stopping the Reaction: Terminate the reaction by adding a stop solution.
-
Detection of Phosphorylation:
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. Alternatively, use a commercial non-radioactive PKC assay kit and follow the manufacturer's instructions for detection.
-
Experimental Workflow for Studying DAG-Mediated Cellular Effects
The following diagram outlines a typical workflow for investigating the cellular effects of a diacylglycerol like this compound.
Methodological & Application
Application Notes and Protocols: 12-Dinonadecanoyl-rac-glycerol in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Dinonadecanoyl-rac-glycerol is a synthetic diacylglycerol (DAG) analogue. Diacylglycerols are crucial second messengers in cellular signaling, primarily known for their role in activating Protein Kinase C (PKC) isoforms. The specific acyl chain composition of DAG molecules can influence their binding affinity and activation potential for different PKC isoforms, making specific DAG analogues like this compound valuable tools for studying PKC-dependent signaling pathways and for the development of novel therapeutics targeting these pathways.
These application notes provide an overview of the primary in vitro applications of this compound, with a focus on PKC activation assays. Detailed protocols and guidance on data interpretation are included to facilitate the use of this compound in a research setting.
Primary In Vitro Application: Protein Kinase C (PKC) Activation
The principal in vitro application of this compound is the activation of Protein Kinase C (PKC). PKC enzymes are a family of serine/threonine kinases that play pivotal roles in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression. The activation of conventional (cPKC) and novel (nPKC) isoforms is dependent on the binding of diacylglycerol to their C1 domain.
The long saturated acyl chains of this compound suggest that it may exhibit differential activation of various PKC isoforms. The affinity and activation potency of DAGs are influenced by the length and degree of saturation of their fatty acid chains. Therefore, this compound is a useful tool for investigating the isoform-specific functions of PKC.
Experimental Data Summary
While specific quantitative data for the activation of PKC isoforms by this compound is not extensively available in the public domain and would need to be determined empirically, the following table provides a template for the types of data that should be generated. For comparative purposes, representative data for other diacylglycerol analogues are often presented in scientific literature.
| PKC Isoform | EC50 (µM) for Activation | Maximum Activation (% of control) | Notes |
| PKCα | User-determined | User-determined | Expected to be a target. |
| PKCβI | User-determined | User-determined | Expected to be a target. |
| PKCβII | User-determined | User-determined | Expected to be a target. |
| PKCγ | User-determined | User-determined | Expected to be a target. |
| PKCδ | User-determined | User-determined | Expected to be a target. |
| PKCε | User-determined | User-determined | Expected to be a target. |
| PKCη | User-determined | User-determined | Expected to be a target. |
| PKCθ | User-determined | User-determined | Expected to be a target. |
Note: The EC50 values should be determined by performing dose-response experiments for each purified PKC isoform.
Experimental Protocols
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol describes a general method for measuring the activity of purified PKC isoforms in response to this compound. This assay is based on the phosphorylation of a specific substrate by the activated kinase.
Materials:
-
Purified recombinant PKC isoforms (e.g., PKCα, β, γ, δ, ε)
-
This compound
-
Phosphatidylserine (PS)
-
PKC substrate peptide (e.g., Ac-MBP(4-14) or a fluorescently labeled substrate)
-
[γ-³²P]ATP or a non-radioactive ATP source for fluorescence/luminescence-based assays
-
Kinase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
Trichloroacetic acid (TCA) or phosphocellulose paper for radioactive assays
-
Scintillation counter or a microplate reader for non-radioactive assays
Procedure:
-
Lipid Vesicle Preparation:
-
Prepare a mixture of phosphatidylserine (PS) and this compound in chloroform in a glass tube. A typical molar ratio is 4:1 (PS:DAG).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Resuspend the lipid film in Kinase Assay Buffer by vortexing or sonication to form small unilamellar vesicles.
-
-
Kinase Reaction:
-
In a microcentrifuge tube or a well of a microplate, add the following components in order:
-
Kinase Assay Buffer
-
Lipid vesicles (containing PS and this compound)
-
PKC substrate peptide
-
Purified PKC isoform
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive assays).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Detection:
-
For Radioactive Assays:
-
Stop the reaction by adding an equal volume of ice-cold 20% TCA.
-
Spot the mixture onto phosphocellulose paper discs.
-
Wash the discs extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
For Non-Radioactive Assays (e.g., ADP-Glo™ Kinase Assay):
-
Follow the manufacturer's instructions to stop the reaction and measure the generated signal (luminescence or fluorescence).
-
-
-
Data Analysis:
-
Calculate the specific activity of the PKC isoform in the presence of different concentrations of this compound.
-
Plot the kinase activity against the concentration of this compound to determine the EC50 value.
-
Workflow for In Vitro PKC Activity Assay
Caption: Workflow for determining PKC activity in response to this compound.
Signaling Pathway
Canonical PKC Activation Pathway
This compound mimics the action of endogenously produced diacylglycerol. The canonical signaling pathway leading to PKC activation is initiated by the stimulation of cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and the subsequent increase in intracellular calcium concentration, along with the presence of DAG at the membrane, synergistically activates conventional PKC isoforms. Novel PKC isoforms are activated by DAG alone.
Caption: Simplified signaling pathway for PKC activation by diacylglycerol analogues.
Application Notes and Protocols for 12-Dinonadecanoyl-rac-glycerol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Dinonadecanoyl-rac-glycerol is a synthetic diacylglycerol (DAG) containing two 19-carbon saturated fatty acid (nonadecanoic acid) chains.[1] Diacylglycerols are critical second messengers in a multitude of cellular signaling pathways, most notably as activators of protein kinase C (PKC) isoforms.[2][3] The activation of PKC by DAG triggers a cascade of downstream signaling events that regulate a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and migration.[3][4]
The presence of long, saturated fatty acid chains in this compound suggests that its effects on cellular membranes and signaling may differ from those of DAGs with shorter or unsaturated fatty acids. The composition of the fatty acid chains in DAGs can influence their signaling properties and metabolism.[5][6] These application notes provide a generalized framework for the use of this compound in cell culture, including protocols for its preparation, application to cells, and methods for assessing its biological effects.
Disclaimer: The following protocols and data are provided as a general guide. Specific experimental conditions, including cell type, concentration of this compound, and incubation times, should be optimized for each specific research application. The quantitative data presented are hypothetical and intended for illustrative purposes.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cell Proliferation
| Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 1 | 98.6 | 4.8 |
| 5 | 95.2 | 5.5 |
| 10 | 88.4 | 6.1 |
| 25 | 75.1 | 7.3 |
| 50 | 62.8 | 8.0 |
| 100 | 45.3 | 9.2 |
Table 2: Hypothetical Effect of this compound on PKC Downstream Target Phosphorylation
| Treatment | Duration | Relative Phospho-MARCKS (Normalized to Total MARCKS) | Standard Deviation |
| Vehicle Control | 30 min | 1.0 | 0.15 |
| This compound (25 µM) | 5 min | 1.8 | 0.21 |
| This compound (25 µM) | 15 min | 3.5 | 0.35 |
| This compound (25 µM) | 30 min | 2.9 | 0.28 |
| PKC Inhibitor + this compound (25 µM) | 30 min | 1.2 | 0.18 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a stock solution of this compound for use in cell culture experiments. Due to its lipophilic nature, a solvent such as dimethyl sulfoxide (DMSO) is recommended.
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid in dissolution, gently warm the solution to 37°C for 5-10 minutes and vortex thoroughly until the powder is completely dissolved.[7]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Cell Treatment and Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of this compound on cell proliferation.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the final desired concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest treatment concentration).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 3: Western Blot Analysis of PKC Downstream Target Phosphorylation
-
Objective: To determine if this compound activates PKC by assessing the phosphorylation status of a known PKC substrate, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate).
-
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-MARCKS and anti-total-MARCKS)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control for various time points (e.g., 5, 15, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total MARCKS for normalization.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for cell-based assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pnas.org [pnas.org]
- 6. Diacylglycerol metabolism and homeostasis in fungal physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A diacylglycerol photoswitching protocol for studying TRPC channel functions in mammalian cells and tissue slices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 12-Dinonadecanoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction to 12-Dinonadecanoyl-rac-glycerol
This compound is a synthetic diacylglycerol (DAG) molecule containing two 19-carbon saturated fatty acid chains (nonadecanoic acid) attached to a glycerol backbone at the sn-1 and sn-2 positions. As a diacylglycerol, it is a crucial second messenger in a variety of cellular signaling pathways. The primary and most studied role of DAGs is the activation of Protein Kinase C (PKC) isoforms, which in turn regulate a multitude of cellular processes including proliferation, differentiation, apoptosis, and inflammation.[1][2]
The long, saturated acyl chains of this compound suggest it would be incorporated into cellular membranes, where it can interact with and activate target proteins. Its synthetic nature and defined chemical structure make it a valuable tool for in vitro and cell-based assays aimed at elucidating the roles of DAGs in signaling and for screening potential modulators of the DAG-PKC pathway.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for the proper handling, storage, and use of the compound in experimental settings.
| Property | Value | Reference |
| Synonyms | 1,2-Dinonadecanoin, DG(19:0/19:0/0:0) | [3] |
| CAS Number | 140456-19-5 | [4] |
| Molecular Formula | C41H80O5 | [3] |
| Molecular Weight | 653.07 g/mol | [3] |
| Purity | >98% | [3] |
| Physical State | Solid | |
| Storage Conditions | Store at -20°C (Freezer) | [3] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. For aqueous solutions, it is recommended to first dissolve in an organic solvent before dilution in an aqueous buffer. |
Core Applications in Research
This compound is primarily utilized as a tool to investigate cellular processes regulated by diacylglycerol signaling. Its main applications include:
-
Activation of Protein Kinase C (PKC): As a stable, cell-permeable analog of endogenous DAG, it can be used to directly activate conventional and novel PKC isoforms in both in vitro kinase assays and in cell culture experiments.[5]
-
Substrate for Diacylglycerol Kinase (DGK): It serves as a substrate for DGK, an enzyme that phosphorylates DAG to produce phosphatidic acid (PA), another important lipid second messenger.[3][4] Assays using this molecule can help in the characterization of DGK activity and the screening of DGK inhibitors.
-
Elucidation of DAG-Mediated Signaling Pathways: By introducing a known concentration of this specific DAG, researchers can study the downstream effects of PKC activation or PA production in a controlled manner.[2]
Signaling Pathway
This compound, as a diacylglycerol, plays a central role in the phosphoinositide signaling pathway. The diagram below illustrates its position and key interactions.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay
This protocol describes a method to measure the activity of purified PKC enzymes using this compound as an activator. The assay is based on the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific PKC substrate peptide.[6][7]
Materials:
-
Purified PKC isoform
-
This compound
-
Phosphatidylserine (PS)
-
PKC substrate peptide (e.g., QKRPSQRSKYL)[6]
-
[γ-³²P]ATP
-
Assay Dilution Buffer (ADB): 20 mM HEPES, pH 7.4, with appropriate concentrations of MgCl₂, CaCl₂, and DTT.
-
Lipid Activator Solution: Prepare a mixture of this compound and PS in a suitable solvent (e.g., chloroform), evaporate the solvent under nitrogen, and resuspend in ADB by sonication to form liposomes.
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare Lipid Activator: Mix this compound and phosphatidylserine to achieve desired final concentrations (e.g., 100 µM DAG and 400 µM PS). After resuspension in ADB, sonicate on ice until the solution is clear.[6]
-
Reaction Setup: In a microcentrifuge tube on ice, add the following in order:
-
10 µL Substrate Cocktail (containing PKC substrate peptide and ADB)
-
10 µL Inhibitor or Vehicle Control
-
10 µL Lipid Activator Solution
-
10 µL Purified PKC enzyme (25-100 ng)
-
-
Initiate Reaction: Start the kinase reaction by adding 10 µL of Mg²⁺/[γ-³²P]ATP mixture.
-
Incubation: Gently vortex the tubes and incubate at 30°C for 10-20 minutes. The incubation time should be within the linear range of the assay.[6]
-
Stop Reaction and Spot: Stop the reaction by placing the tubes on ice. Spot 25 µL of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.
-
Washing: Wash the P81 paper squares three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[6]
-
Scintillation Counting: Transfer the washed P81 paper to a scintillation vial, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.
Protocol 2: In Vitro Diacylglycerol Kinase (DGK) Activity Assay
This protocol measures the activity of DGK by quantifying the conversion of this compound to phosphatidic acid using radiolabeled ATP.[4]
Materials:
-
Purified or immunoprecipitated DGK enzyme
-
This compound
-
[γ-³²P]ATP
-
Kinase Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT.
-
Detergent (e.g., octylglucoside) for micelle-based assay or pre-formed liposomes.
-
Reaction Stop Solution: Chloroform:Methanol:HCl (100:200:2, v/v/v)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC Mobile Phase: Chloroform:Methanol:Acetic Acid (65:15:5, v/v/v)
-
Phosphorimager or autoradiography film
Procedure:
-
Substrate Preparation: Prepare a solution of this compound in the kinase assay buffer containing a detergent to form micelles, or incorporate it into liposomes.
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Kinase Assay Buffer
-
DGK enzyme preparation
-
This compound substrate solution
-
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Lipid Extraction: Stop the reaction by adding the Reaction Stop Solution, followed by chloroform and water to separate the phases. Vortex and centrifuge to separate the organic and aqueous layers.
-
TLC Separation: Carefully collect the lower organic phase, dry it under nitrogen, and resuspend in a small volume of chloroform:methanol (2:1). Spot the lipid extract onto a TLC plate.
-
Chromatography: Develop the TLC plate in the mobile phase until the solvent front is near the top.
-
Detection and Quantification: Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled phosphatidic acid. The amount of radioactivity in the PA spot corresponds to the DGK activity.
Experimental Workflow and Data Presentation
The workflow for a typical experiment, such as screening for PKC inhibitors using this compound, is depicted below.
References
Application Notes and Protocols for the Dissolution of 12-Dinonadecanoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the solubilization of 12-Dinonadecanoyl-rac-glycerol, a diacylglycerol (DAG) with 19-carbon fatty acid chains, for use in various experimental settings.[1][2] Proper dissolution is critical for ensuring the biological activity and obtaining reproducible results in cell-based assays, enzymatic reactions, and other research applications.
Introduction to this compound
This compound is a synthetic diacylglycerol containing two nonadecanoic acid chains attached to the sn-1 and sn-2 positions of a glycerol backbone.[1][2] Like other diacylglycerols, it is a lipophilic molecule that plays a crucial role as a second messenger in cellular signaling pathways, primarily through the activation of protein kinase C (PKC).[3] Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions, necessitating the use of organic solvents to prepare stock solutions and specific techniques to create stable working solutions in aqueous experimental media.
Solubility and Stock Solution Preparation
The initial step in utilizing this compound is the preparation of a concentrated stock solution in an appropriate organic solvent. The choice of solvent will depend on the experimental system's tolerance.
Recommended Solvents for Stock Solutions:
| Solvent | Recommended Concentration (starting point) | Notes |
| Dimethyl sulfoxide (DMSO) | 10-100 mM | Anhydrous DMSO is recommended.[5] Warming to approximately 37-40°C can aid dissolution.[5][6] Vortexing is essential to ensure a homogeneous solution.[6] |
| Dimethylformamide (DMF) | ~20 mg/mL | A common solvent for lipophilic compounds. |
| Ethanol | Low solubility (~0.25 mg/mL) | Not ideal for high concentration stocks but may be suitable for some applications if the final ethanol concentration in the assay is tolerable. |
| Chloroform | High solubility | Primarily used for lipid extraction and handling, but less common for direct addition to aqueous biological systems due to its immiscibility and potential toxicity. Can be used for initial solubilization before solvent exchange. |
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile, chemical-resistant vial. The molecular weight of this compound is 653.09 g/mol .
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution:
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[5][6]
Preparation of Aqueous Working Solutions
For most biological experiments, the organic solvent stock solution must be diluted into an aqueous buffer. Direct dilution can lead to precipitation of the lipophilic diacylglycerol. Therefore, methods to maintain its solubility in the working solution are necessary.
Method 1: Direct Dilution for Low Concentrations
For very low final concentrations, direct dilution of the DMSO stock into the aqueous experimental buffer may be sufficient.
Protocol:
-
Pre-warm the aqueous buffer (e.g., cell culture medium, PBS) to the experimental temperature (e.g., 37°C).
-
While vortexing the buffer, rapidly add the required volume of the this compound DMSO stock solution. The final DMSO concentration should typically be kept below 0.5% to minimize solvent effects on cells or enzymes.
-
Use the working solution immediately to prevent precipitation.
Method 2: Use of a Carrier Protein
Fatty-acid-free bovine serum albumin (BSA) can be used to bind and solubilize diacylglycerols in aqueous solutions.
Protocol:
-
Prepare a stock solution of fatty-acid-free BSA (e.g., 10% w/v) in the desired aqueous buffer.
-
In a separate tube, dilute the this compound DMSO stock into a small volume of the same buffer.
-
Add the diluted diacylglycerol solution to the BSA solution and incubate with gentle agitation for 15-30 minutes to allow for complex formation.
-
The final working solution can then be added to the experimental system.
Method 3: Detergent-Based Solubilization
For enzymatic assays or other cell-free systems, detergents can be used to form mixed micelles that solubilize the diacylglycerol.[7]
Recommended Detergents:
-
Triton X-100: Shown to be effective for solubilizing and allowing for rapid exchange of diacylglycerols between micelles.[7]
-
Octyl-β-D-glucoside: A non-ionic detergent often used in membrane protein biochemistry.[7][8]
Protocol:
-
Prepare a solution of the chosen detergent in the assay buffer at a concentration above its critical micelle concentration (CMC).
-
Add the this compound DMSO stock solution to the detergent-containing buffer while vortexing.
-
The diacylglycerol will partition into the detergent micelles.[7]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for preparing this compound solutions and its canonical signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DAG Assay Kit [cellbiolabs.com]
- 4. caymanchem.com [caymanchem.com]
- 5. A diacylglycerol photoswitching protocol for studying TRPC channel functions in mammalian cells and tissue slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. Diacylglycerol partitioning and mixing in detergent micelles: relevance to enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Cellular Diacylglycerol Content [en.bio-protocol.org]
Application Notes and Protocols for 12-Dinonadecanoyl-rac-glycerol in Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Dinonadecanoyl-rac-glycerol is a synthetic diacylglycerol (DAG), a class of lipid molecules that act as second messengers in a variety of cellular signaling pathways. The primary and most well-characterized role of diacylglycerols is the activation of Protein Kinase C (PKC) isoforms.[1] The activation of PKC is implicated in a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and insulin signaling.[1][2][3] The use of synthetic DAGs like this compound allows for the controlled activation of these pathways, providing a valuable tool for studying cellular signaling and for potential therapeutic development.
These application notes provide a comprehensive overview of the use of this compound for in vitro cell treatment, including recommended concentrations, detailed experimental protocols, and a description of the relevant signaling pathways.
Data Presentation: Concentration of Synthetic Diacylglycerols for Cell Treatment
The optimal concentration of this compound for cell treatment is cell-type dependent and should be determined empirically through dose-response experiments. The following table summarizes concentrations of other synthetic diacylglycerols used in various cell lines as a starting point for optimization.
| Diacylglycerol Analog | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Diacylglycerol (unspecified) | SW480 | 35 µM | 1 hour | Increased nuclear β-catenin and multivesicular bodies | [3] |
| Diacylglycerol (unspecified) | HEK293 | 17 µM, 35 µM | Overnight | Potentiation of Wnt signaling | [3] |
| Diacylglycerol (unspecified) | SW480 | 50 µM | 1 hour | Increased nuclear β-catenin | [3] |
| 1-Oleoyl-2-acetyl-glycerol (OAG) | Swiss 3T3 | 30 µg/mL | 40 hours | Stimulation of DNA synthesis | [4] |
Experimental Protocols
1. Reagent Preparation: this compound Stock Solution
Proper dissolution and storage of this compound are critical for its activity. Due to its lipophilic nature, it is insoluble in aqueous media.
-
Solvent Selection: High-purity, sterile dimethyl sulfoxide (DMSO) is the recommended solvent.
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10-50 mM. This minimizes the volume of DMSO added to the cell culture medium, reducing potential solvent-induced artifacts.
-
Procedure:
-
Warm the vial of this compound to room temperature before opening.
-
Add the calculated volume of sterile DMSO to the vial to achieve the desired stock concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
2. Cell Treatment Protocol
This protocol provides a general guideline for treating adherent cells with this compound. Modifications may be necessary for suspension cells or specific experimental designs.
-
Materials:
-
Cultured cells in multi-well plates or flasks
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Vehicle control (sterile DMSO)
-
-
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase and have reached the desired confluency at the time of treatment.
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.
-
Prepare a vehicle control by adding the same volume of DMSO to an equal volume of culture medium. The final concentration of DMSO in the culture medium should typically be less than 0.1% to avoid toxicity.
-
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS (optional, depending on the cell type and experimental goals).
-
Add the prepared working solution of this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as western blotting, immunofluorescence, or functional assays.
-
3. Optimization and Controls
-
Dose-Response: To determine the optimal concentration, perform a dose-response experiment using a range of this compound concentrations (e.g., 1 µM to 100 µM).
-
Time-Course: Conduct a time-course experiment to identify the optimal treatment duration for the desired cellular response.
-
Vehicle Control: Always include a vehicle control (DMSO in culture medium) to account for any effects of the solvent on the cells.
-
Positive Control: If available, a known PKC activator, such as Phorbol 12-myristate 13-acetate (PMA), can be used as a positive control.
Signaling Pathways and Visualizations
This compound, as a diacylglycerol, primarily functions by activating Protein Kinase C (PKC). The following diagrams illustrate the canonical DAG-PKC signaling pathway and a general experimental workflow for cell treatment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthetic diacylglycerols (DAG) and DAG-lactones as activators of protein kinase C (PK-C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Addition of exogenous diacylglycerol enhances Wnt/β-catenin signaling through stimulation of macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Application Notes and Protocols for the Analytical Detection of 12-Dinonadecanoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Dinonadecanoyl-rac-glycerol is a diacylglycerol (DAG) molecule composed of a glycerol backbone esterified with two nonadecanoic acid chains. As a diacylglycerol, it is an important signaling molecule in various cellular processes. Accurate and sensitive detection and quantification of this compound are crucial for understanding its physiological and pathological roles. These application notes provide detailed protocols for the analysis of this compound using common analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Thin-Layer Chromatography (TLC).
Analytical Methods Overview
The selection of an appropriate analytical method for this compound depends on the research question, sample matrix, and required sensitivity and specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the quantification of total this compound. Due to the low volatility of diacylglycerols, a derivatization step, typically silylation, is required to convert the analyte into a more volatile and thermally stable compound.[1][2][3][4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for sensitive and specific quantification of individual diacylglycerol species.[6][7][8] It offers high selectivity and can distinguish between different isomers. Derivatization can also be employed to enhance ionization efficiency.[7][9]
-
Thin-Layer Chromatography (TLC): A simpler and more cost-effective method for the qualitative and semi-quantitative analysis of lipids.[10][11][12][13] It is particularly useful for sample cleanup and initial screening.
Signaling Pathways Involving Diacylglycerols
Diacylglycerols like this compound are key second messengers in cellular signaling. The canonical pathway involves the activation of Protein Kinase C (PKC).[12][14] However, DAG signaling is complex and extends beyond PKC activation, notably involving Diacylglycerol Kinases (DGKs).[14][15][16][17][18][19]
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by GC-MS
This protocol is adapted from established methods for diglyceride analysis and requires a derivatization step.[2][20]
1. Sample Preparation and Lipid Extraction:
-
Cell Culture Samples:
-
Wash cell pellets (e.g., 1x10^6 cells) twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Add 200 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Tissue Samples:
-
Homogenize 50-100 mg of tissue in 2 mL of chloroform:methanol (2:1, v/v).
-
Follow steps 1.3 to 1.6 from the cell culture protocol.
-
2. Derivatization (Silylation):
-
Evaporate the extracted lipid sample to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ht capillary column (30 m x 0.25 mm i.d., 0.10 µm film thickness) or equivalent.
-
Injector: Splitless mode, 280°C.
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 15°C/min to 250°C.
-
Ramp 2: 5°C/min to 340°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-800.
4. Data Analysis:
-
Identify the peak corresponding to the silylated this compound based on its retention time and mass spectrum.
-
Quantify the analyte using a calibration curve prepared with a this compound standard.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol is adapted for the sensitive quantification of this compound without derivatization.[6][8]
1. Sample Preparation and Lipid Extraction:
-
Follow the same lipid extraction procedure as described in Protocol 1 (Section 1).
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in methanol.
-
Gradient:
-
0-2 min: 80% B
-
2-12 min: 80-100% B
-
12-15 min: 100% B
-
15.1-18 min: 80% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the precursor ion ([M+NH4]+) and a specific product ion of this compound. The exact m/z values will need to be determined using a standard.
3. Data Analysis:
-
Quantify this compound using a calibration curve prepared with a certified standard. An internal standard (e.g., a deuterated version of the analyte) should be used for accurate quantification.
Protocol 3: Thin-Layer Chromatography (TLC) for Separation of this compound
This protocol provides a method for the qualitative or semi-quantitative analysis of this compound.[10][11]
1. Sample Preparation:
-
Extract lipids as described in Protocol 1 (Section 1).
-
Concentrate the lipid extract under nitrogen.
2. TLC Analysis:
-
TLC Plate: Silica gel 60 plate.
-
Sample Application: Spot the concentrated lipid extract and a this compound standard onto the TLC plate.
-
Mobile Phase: A mixture of hexane:diethyl ether:acetic acid (80:20:1, v/v/v).
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to migrate to near the top of the plate.
-
Visualization:
-
Dry the plate thoroughly.
-
Visualize the lipid spots by placing the plate in a chamber with iodine vapor or by spraying with a suitable reagent (e.g., 10% copper sulfate in 8% phosphoric acid) followed by charring on a hot plate.
-
3. Data Analysis:
-
Identify the spot corresponding to this compound by comparing its retention factor (Rf) to that of the standard.
-
Semi-quantitative analysis can be performed by comparing the spot intensity to that of a dilution series of the standard.
Data Presentation
Quantitative data should be summarized in clear and well-structured tables to facilitate comparison between different samples or experimental conditions.
Table 1: Illustrative Quantitative Data for this compound by GC-MS
| Sample ID | Treatment | Concentration (ng/10^6 cells) | Standard Deviation |
| Control 1 | Vehicle | 15.2 | 1.8 |
| Control 2 | Vehicle | 14.8 | 2.1 |
| Treated 1 | Compound X | 25.6 | 3.2 |
| Treated 2 | Compound X | 28.1 | 2.9 |
Table 2: Illustrative Quantitative Data for this compound by LC-MS/MS
| Sample ID | Time Point | Concentration (pmol/mg protein) | Standard Deviation |
| T0-1 | 0 hr | 5.3 | 0.6 |
| T0-2 | 0 hr | 5.1 | 0.5 |
| T1-1 | 1 hr | 12.7 | 1.1 |
| T1-2 | 1 hr | 13.5 | 1.3 |
| T2-1 | 6 hr | 8.2 | 0.9 |
| T2-2 | 6 hr | 7.9 | 0.8 |
Conclusion
The analytical methods and protocols detailed in these application notes provide a comprehensive guide for the detection and quantification of this compound. The choice of method should be guided by the specific requirements of the research. For accurate and sensitive quantification, LC-MS/MS is the recommended technique. GC-MS offers a robust alternative, particularly for total diglyceride measurement, while TLC is a valuable tool for initial screening and purification. Understanding the role of this compound in complex signaling networks will be advanced by the application of these precise analytical methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simple method for derivatization of monoglycerides and diglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. gcms.cz [gcms.cz]
- 6. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 8. pp.bme.hu [pp.bme.hu]
- 9. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. meridian.allenpress.com [meridian.allenpress.com]
- 14. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 15. DGKs in lipid signaling and disease intervention: structural basis, pathological mechanisms, and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Divergence and complexities in DAG signaling: looking beyond PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of a GC-FID method for quantitative characterisation of polyglycerols in polyglycerol polyricinoleate (PGPR) present in a lipid matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 12-Dinonadecanoyl-rac-glycerol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of 12-Dinonadecanoyl-rac-glycerol. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in handling this compound during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound is a long-chain diacylglycerol, which makes it highly lipophilic and generally insoluble in aqueous solutions. For stock solutions, organic solvents are recommended. Based on the solubility of similar long-chain diacylglycerols, the following solvents should be effective:
-
High Solubility: Chloroform, Dimethylformamide (DMF)
-
Moderate to Low Solubility: Dimethyl sulfoxide (DMSO), Ethanol
It is crucial to prepare a concentrated stock solution in an appropriate organic solvent first, which can then be diluted into your experimental medium. Direct dissolution in aqueous buffers is not recommended and will likely result in poor dispersion.
Q2: My this compound is not dissolving even in the recommended organic solvents. What should I do?
A2: If you are experiencing difficulty with solubility, consider the following troubleshooting steps:
-
Gentle Warming: Try gently warming the solution to 37°C. This can increase the kinetic energy and help break down intermolecular forces, improving solubility. Avoid excessive heat, which could lead to degradation.
-
Sonication: Use a bath sonicator to provide mechanical energy, which can aid in the dissolution of lipidic compounds.
-
Vortexing: Vigorous vortexing can also help to disperse and dissolve the compound.
-
Solvent Purity: Ensure that your organic solvents are anhydrous and of high purity. The presence of water can significantly reduce the solubility of lipophilic compounds.
Q3: How can I introduce this compound into an aqueous-based assay system?
A3: For assays in aqueous buffers (e.g., cell-based assays, enzyme kinetics), direct dilution of an organic stock solution is often problematic and can lead to precipitation. The recommended method is to use a carrier system:
-
Detergent Micelles: Incorporating the diacylglycerol into detergent micelles is a common and effective method. Triton™ X-100 is a widely used non-ionic detergent for this purpose.[1] The diacylglycerol is first dried down from an organic solvent and then resuspended in a buffer containing the detergent.
-
Liposomes: For cellular delivery, formulating the diacylglycerol into liposomes can be an effective strategy. This involves co-dissolving the compound with phospholipids in an organic solvent, creating a lipid film, and then hydrating the film with an aqueous buffer.
Q4: What is the recommended storage condition for this compound solutions?
A4: this compound should be stored at -20°C as a solid. Once dissolved in an organic solvent, it is recommended to store the stock solution at -20°C or -80°C in a tightly sealed container to prevent solvent evaporation and degradation. For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Quantitative Solubility Data
| Compound | Solvent | Solubility (Approx.) | Source |
| 1,2-Dipentadecanoyl-rac-glycerol | DMF | 20 mg/mL | Cayman Chemical |
| 1,2-Dipentadecanoyl-rac-glycerol | DMSO | 30 mg/mL | Cayman Chemical |
| 1,2-Dipentadecanoyl-rac-glycerol | Ethanol | 0.25 mg/mL | Cayman Chemical |
| 1,2-Dipentadecanoyl-rac-glycerol | PBS (pH 7.2) | 0.5 mg/mL | Cayman Chemical |
| 1,2-Distearoyl-3-Palmitoyl-rac-glycerol | Chloroform | 10 mg/mL | Cayman Chemical |
| 1,2-Dioctanoyl-3-Decanoyl-rac-glycerol | Chloroform | Soluble | Cayman Chemical |
| 1,2-Dioctanoyl-3-Decanoyl-rac-glycerol | DMF | 30 mg/mL | Cayman Chemical |
| 1,2-Dioctanoyl-3-Decanoyl-rac-glycerol | DMSO | 30 mg/mL | Cayman Chemical |
| 1,2-Dioctanoyl-3-Decanoyl-rac-glycerol | Ethanol | 30 mg/mL | Cayman Chemical |
| 1,2-Distearoyl-3-Oleoyl-rac-glycerol | DMF | 10 mg/mL | Cayman Chemical |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
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Weigh the desired amount of this compound in a clean, dry glass vial.
-
Add the appropriate volume of the chosen organic solvent (e.g., Chloroform or DMF) to achieve the desired concentration.
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Tightly cap the vial and vortex vigorously.
-
If the compound does not fully dissolve, gently warm the solution to 37°C in a water bath for 5-10 minutes.
-
Alternatively, or in addition to warming, place the vial in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure complete dissolution before use.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: Preparation of Micellar Solution for Aqueous Assays
-
In a glass tube, add the required volume of the this compound stock solution in chloroform.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.
-
Place the tube under a high vacuum for at least 1 hour to remove any residual solvent.
-
Prepare an aqueous buffer containing a suitable detergent (e.g., 0.1% Triton™ X-100). The longer the acyl chains of the diacylglycerol, the more detergent may be required for solubilization.[1]
-
Add the detergent-containing buffer to the lipid film.
-
Vortex the tube vigorously for several minutes until the lipid film is completely resuspended, forming a clear or slightly opalescent micellar solution.
-
The solution is now ready for use in aqueous-based assays.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting steps for dissolving this compound.
References
improving the stability of 12-Dinonadecanoyl-rac-glycerol in solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 12-Dinonadecanoyl-rac-glycerol. Below you will find troubleshooting guides and frequently asked questions to enhance the stability and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
For optimal stability, this compound, a saturated diacylglycerol, should be stored as a solid powder in a glass container with a Teflon-lined closure at -20°C or lower.[1] Before opening the container, it should be allowed to warm to room temperature to prevent condensation, which can lead to hydrolysis.[1] If supplied in an organic solvent, store the solution at -20°C under an inert gas like argon or nitrogen.[1]
Q2: How should I dissolve this compound for my experiments?
Due to its long saturated fatty acid chains, this compound has very low solubility in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in an appropriate organic solvent.
Table 1: General Solubility of Long-Chain Saturated Diacylglycerols in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Generally soluble | Recommended for creating high-concentration stock solutions. |
| Chloroform | Generally soluble | Can be used for initial dissolution and analysis.[2] |
| Ethanol | Low to moderate solubility | May require heating, which can affect stability. |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Direct dissolution is not recommended. |
Note: The exact solubility of this compound has not been empirically determined in all solvents. It is crucial to perform small-scale solubility tests.
Q3: What are the primary pathways of degradation for diacylglycerols like this compound?
The primary degradation pathways for diacylglycerols include:
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Hydrolysis: The ester bonds linking the nonadecanoic acid chains to the glycerol backbone can be hydrolyzed, especially in the presence of water, leading to the formation of monoacylglycerols and free fatty acids.
-
Oxidation: While saturated fatty acids are less susceptible to oxidation than unsaturated ones, prolonged exposure to oxygen, heat, or light can still lead to degradation.[3]
-
Isomerization: In solution, 1,2-diacylglycerols can isomerize to the more stable 1,3-diacylglycerol form. This should be considered in functional assays, as biological activity can be isomer-specific.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Precipitation is a common issue when introducing hydrophobic compounds into aqueous media.[4][5][6]
Table 2: Troubleshooting Precipitation in Cell Culture
| Potential Cause | Recommended Solution |
| High Final Concentration | The final working concentration exceeds the compound's solubility limit in the media. Solution: Decrease the final concentration. Perform a concentration-response curve to find the optimal balance between efficacy and solubility.[4][6] |
| Improper Dilution Technique | Rapidly adding a concentrated DMSO stock to the media can cause the compound to "crash out." Solution: Pre-warm the media to 37°C.[6] Create an intermediate dilution of the stock solution in pre-warmed media. Add this intermediate solution dropwise to the bulk of the media while gently swirling.[4][6] |
| Media Composition | Proteins and salts in the media can interact with the compound, reducing its solubility.[4] Solution: If compatible with your cell line, consider using a different basal media formulation or serum-free media. The presence of serum can sometimes help to solubilize hydrophobic compounds. |
| Extended Incubation | The compound may be unstable in the aqueous environment over long periods, leading to degradation and precipitation.[4] Solution: Perform media changes with freshly prepared compound-containing media every 24-48 hours.[4] |
Issue 2: Inconsistent Experimental Results or Lower than Expected Efficacy
This can often be a result of partial precipitation or degradation of the compound.
Table 3: Troubleshooting Inconsistent Results
| Potential Cause | Recommended Solution |
| Partial Precipitation | Micro-precipitation may not be visible to the naked eye but can significantly lower the effective concentration of the compound. Solution: Before adding to cells, filter the final media preparation through a 0.22 µm syringe filter to remove any precipitates.[4] Always visually inspect the media for any signs of cloudiness before and during the experiment.[4] |
| Compound Degradation | The compound may be degrading in the stock solution or after dilution in media. Solution: Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles of the stock solution. When possible, prepare the final working solution immediately before use. |
| Inaccurate Stock Concentration | Errors in weighing the compound or dissolving it can lead to an incorrect stock concentration. Solution: Ensure the compound is fully dissolved in the stock solvent. If issues persist, verify the concentration using an appropriate analytical method. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution via HPLC
This protocol provides a general framework for determining the stability of this compound in a specific solvent or buffer over time.
1. Materials and Reagents:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, isopropanol, hexane)[7][8]
-
The solution/buffer of interest for the stability test
-
HPLC system with a suitable detector (e.g., Charged Aerosol Detector (CAD) or UV detector at a low wavelength like 205 nm)[9][10]
-
Reversed-phase C18 HPLC column
2. Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in chloroform).
-
Prepare the final test solution by diluting the stock solution into the buffer/solvent of interest to the desired final concentration. Ensure the final concentration of the organic solvent from the stock is low enough to not affect the stability measurement.
3. Incubation and Sampling:
-
Incubate the test solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the test solution.
-
Immediately stop any potential degradation by either freezing the sample at -80°C or by extracting the lipid into an organic solvent.
4. HPLC Analysis:
-
Set up an isocratic or gradient elution method to separate the this compound from potential degradation products. A typical mobile phase could be a mixture of acetonitrile and isopropanol.[8][9]
-
Inject the samples from each time point onto the HPLC system.
-
Monitor the peak area of the this compound peak.
5. Data Analysis:
-
Plot the peak area of this compound against time.
-
A decrease in the peak area over time indicates degradation of the compound. The rate of degradation and the half-life of the compound in the solution can be calculated from this data.
Visualizations
Caption: Workflow for preparing and using this compound in cell-based assays.
Caption: Activation of Protein Kinase C (PKC) by diacylglycerol.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. journals.ubmg.ac.id [journals.ubmg.ac.id]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. benchchem.com [benchchem.com]
- 7. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hplc.eu [hplc.eu]
Technical Support Center: Optimizing 12-Dinonadecanoyl-rac-glycerol Dosage for Specific Cell Lines
Welcome to the technical support center for 12-Dinonadecanoyl-rac-glycerol. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) to assist in optimizing the experimental use of this novel diacylglycerol (DAG). Given the limited specific data on this compound, this document outlines a general framework for determining optimal dosage and understanding its biological effects based on the established principles of diacylglycerol signaling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a synthetic diacylglycerol molecule containing two 19-carbon (nonadecanoyl) saturated fatty acid chains. As a diacylglycerol, its primary expected mechanism of action is to function as a second messenger, mimicking endogenous DAGs. The most well-characterized role of DAGs is the activation of Protein Kinase C (PKC) isozymes.[1][2] This activation typically initiates a cascade of downstream signaling events that can influence a wide range of cellular processes, including proliferation, differentiation, apoptosis, and gene expression.[2][3] The specific cellular response is highly dependent on the cell type and the specific PKC isoforms expressed.
Q2: I cannot find established dosage recommendations for this compound. Where should I start?
A2: For a novel compound like this compound, it is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line. A starting point for many diacylglycerols is in the low micromolar range. We recommend a pilot experiment with a broad range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM) to identify a bioactive range. Subsequent experiments can then focus on a narrower range of concentrations to pinpoint the optimal dosage.
Q3: How should I prepare and dissolve this compound for cell culture experiments?
A3: Due to its long fatty acid chains, this compound is expected to be highly hydrophobic. It is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[4] Ensure the compound is fully dissolved. For cell treatments, this stock solution should be serially diluted in pre-warmed complete cell culture medium to the final desired concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: What are the potential downstream signaling pathways activated by this compound?
A4: The primary downstream signaling pathway anticipated to be activated by this compound is the Protein Kinase C (PKC) pathway.[1][2] Upon binding of DAG, conventional and novel PKC isoforms are recruited to the cell membrane, leading to their activation.[1] Activated PKC can then phosphorylate a multitude of substrate proteins, triggering various cellular responses. Other potential, less common, DAG-binding proteins include chimaerins, RasGRPs, and Munc13.[2]
Experimental Protocols and Dosage Optimization
A systematic approach is essential when working with an uncharacterized compound. The following experimental workflow provides a roadmap for determining the optimal dosage and assessing the primary biological effects of this compound.
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability and proliferation.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO only) and a no-treatment control.
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Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Protein Kinase C (PKC) Activity Assay
This protocol provides a general method to determine if this compound activates PKC.[5][6][7]
-
Cell Lysis: Treat cells with the optimized concentration of this compound for the optimal time. Lyse the cells in a suitable lysis buffer and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Kinase Reaction: In a microcentrifuge tube or 96-well plate, combine the cell lysate, a specific PKC substrate peptide, a lipid activator (if required by the kit), and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes) to allow for the phosphorylation of the substrate by activated PKC.
-
Separation: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity of the phosphorylated substrate on the P81 paper using a scintillation counter.
-
Data Analysis: Compare the PKC activity in treated samples to that of the vehicle control.
Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from the dose-response and time-course experiments.
Table 1: Dose-Response of this compound on Cell Line X Viability (48h Treatment)
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 98.5 | 4.8 |
| 1 | 95.2 | 5.5 |
| 10 | 82.1 | 6.1 |
| 50 | 55.7 | 7.3 |
| 100 | 25.3 | 4.9 |
Table 2: Time-Course of PKC Activation in Cell Line Y by 10 µM this compound
| Time (hours) | Relative PKC Activity | Standard Deviation |
| 0 (Vehicle) | 1.0 | 0.1 |
| 0.5 | 2.5 | 0.3 |
| 1 | 3.8 | 0.4 |
| 3 | 2.1 | 0.2 |
| 6 | 1.2 | 0.1 |
Signaling Pathway
The primary signaling pathway initiated by diacylglycerols involves the activation of Protein Kinase C.
Troubleshooting Guide
Issue: Compound precipitates in the cell culture medium.
Issue: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting into wells.
-
-
Possible Cause: Incomplete dissolution of the compound.
-
Solution: Vortex the stock solution thoroughly before each dilution step. Visually inspect the final diluted medium for any signs of precipitation before adding it to the cells.
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outermost wells of the plate for experimental conditions, as they are more prone to evaporation. Fill these wells with sterile PBS or medium.
-
Issue: No observable effect on cells.
-
Possible Cause: The compound is not bioactive in the tested cell line or the concentrations are too low.
-
Solution: Expand the concentration range to higher levels. If still no effect is observed, consider testing on a different cell line that is known to be responsive to DAG activators like phorbol esters (e.g., PMA).
-
-
Possible Cause: The incubation time is too short or too long.
-
Solution: Perform a time-course experiment to identify the optimal treatment duration. Some effects may be transient.
-
-
Possible Cause: The compound has degraded.
-
Solution: Prepare fresh dilutions from the stock solution for each experiment. Ensure proper storage of the stock solution as recommended by the manufacturer.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacylglycerol pathway | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. Biochemical assays for multiple activation states of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. merckmillipore.com [merckmillipore.com]
Technical Support Center: 12-Dinonadecanoyl-rac-glycerol Studies
Welcome to the technical support center for researchers utilizing 12-Dinonadecanoyl-rac-glycerol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic diacylglycerol (DAG) molecule. It contains two 19-carbon saturated fatty acids (nonadecanoic acid) esterified to the sn-1 and sn-2 positions of a glycerol backbone. As a DAG analog, its primary role in cell signaling is to mimic the endogenous second messenger, sn-1,2-diacylglycerol. This allows it to bind to and activate protein kinase C (PKC) isozymes, which are key regulators of numerous cellular processes.[1][2] It is important to note that the "rac-" designation indicates a racemic mixture, meaning it contains both stereoisomers. Only the sn-1,2-diacylglycerol isomer is the physiologically relevant activator of PKC.[3]
Q2: How should I store and handle this compound to ensure its stability?
A2: Proper storage and handling are critical to maintain the integrity of lipid molecules. For this compound, which is a saturated lipid, the following guidelines are recommended:
| Storage Condition | Recommendation | Rationale |
| Form | Store as a solid if possible, or as a solution in a suitable organic solvent. | Saturated lipids are generally stable as powders.[4] However, dissolving in an organic solvent can make handling small quantities easier. |
| Temperature | Store at -20°C or lower. | Low temperatures minimize potential degradation. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | This prevents oxidation, although the risk is lower for saturated lipids compared to unsaturated ones.[5] |
| Container | Use glass vials with Teflon-lined caps. | Avoid plastic containers for organic solutions, as they can leach impurities.[4] |
When preparing to use the compound, allow the container to warm to room temperature before opening to prevent condensation of moisture, which could lead to hydrolysis.
Q3: What are the best solvents for dissolving this compound?
A3: Due to its long saturated acyl chains, this compound has poor solubility in aqueous solutions. Organic solvents are necessary to create a stock solution. The choice of solvent will depend on the downstream application.
| Solvent | Concentration | Notes |
| Dimethylformamide (DMF) | ~10 mg/mL | A common solvent for preparing lipid stocks for cell culture. |
| Ethanol | ~10 mg/mL | Another option for cell-based assays, though may have cellular effects at higher concentrations. |
| Chloroform | Slightly soluble | Useful for lipid extraction and some analytical techniques, but highly toxic to cells.[6] |
Note: These are general solubility guidelines for similar long-chain diacylglycerols. It is always recommended to perform a small-scale solubility test.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Problem: After adding the stock solution to my aqueous cell culture medium, I observe a precipitate or oily film.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Solubility: | Lipids like this compound are inherently insoluble in aqueous media.[7] Direct addition of a concentrated organic stock can cause it to immediately come out of solution. |
| 1. Use a Carrier Protein: Pre-complex the lipid with bovine serum albumin (BSA). Incubate your lipid stock with a BSA solution before adding it to the cell culture medium. This helps to disperse the lipid and facilitate its delivery to cells.[8] | |
| 2. Sonication/Vortexing: After dilution into the final medium, briefly sonicate or vortex the solution to aid in the formation of a fine dispersion. | |
| 3. Lower Final Concentration: Test a serial dilution to determine the maximum achievable concentration in your specific medium without precipitation. | |
| Solvent Shock: | Adding a large volume of organic solvent to the aqueous medium can cause the lipid to precipitate. |
| 1. Minimize Solvent Volume: Ensure your stock solution is concentrated enough so that the final concentration of the organic solvent in the cell culture medium is very low (typically <0.1%). | |
| 2. Stepwise Dilution: Instead of adding the stock directly to the full volume of media, add it to a smaller volume first while vortexing, and then add this to the rest of the medium. |
Issue 2: Inconsistent or No Biological Effect Observed
Problem: I am not observing the expected cellular response (e.g., PKC activation, downstream phosphorylation) after treating my cells with this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Ineffective Cellular Uptake: | The lipid may not be efficiently crossing the cell membrane. |
| 1. Optimize Delivery Method: As mentioned in Issue 1, using a carrier like BSA can improve cellular uptake. Alternatively, consider formulating the lipid into liposomes.[7][9] | |
| 2. Increase Incubation Time: The kinetics of uptake and cellular response can vary. Perform a time-course experiment to identify the optimal treatment duration. | |
| Degradation of the Compound: | Improper storage or handling may have led to the degradation of the this compound. |
| 1. Verify Storage Conditions: Ensure the compound has been stored at -20°C or below, under an inert atmosphere, and protected from light. | |
| 2. Prepare Fresh Solutions: Prepare fresh stock solutions and dilutions for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.[10] | |
| Cell Type Specificity: | The expression levels of DAG-responsive proteins (like PKC isoforms) can vary significantly between different cell types. |
| 1. Confirm Target Expression: Use techniques like western blotting or qPCR to confirm that your cell model expresses the target proteins of the DAG signaling pathway. | |
| Use of Racemic Mixture: | The product is a racemic mixture. Only the sn-1,2 isomer is a potent PKC activator. |
| 1. Adjust Concentration: You may need to use a higher concentration compared to a stereochemically pure sn-1,2-diacylglycerol to achieve the desired effect. |
Issue 3: Observing Off-Target or Unexpected Cellular Effects
Problem: My results suggest that the observed cellular response may not be mediated by the canonical PKC pathway.
Possible Causes and Solutions:
| Cause | Solution |
| PKC-Independent Effects: | Some diacylglycerol analogs have been reported to exert effects independently of PKC activation, for example, by directly modulating ion channels.[11][12] |
| 1. Use PKC Inhibitors: Perform experiments in the presence of specific PKC inhibitors. If the effect persists, it is likely PKC-independent. | |
| 2. Use a Negative Control: Synthetically inactive analogs of DAG, if available, can be used as negative controls. | |
| Alteration of Membrane Properties: | The introduction of exogenous lipids can alter the physical properties of cellular membranes, which can have broad, non-specific consequences.[13] |
| 1. Dose-Response Curve: Perform a careful dose-response analysis to use the lowest effective concentration. | |
| 2. Control with Similar Lipids: Use a structurally similar lipid that is known not to activate the pathway of interest as a control to account for general membrane effects. |
Experimental Protocols & Visualizations
Protocol: Preparation of this compound for Cell Culture Application
-
Prepare Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Under sterile conditions, dissolve the lipid in an appropriate organic solvent (e.g., ethanol or DMF) to a stock concentration of 10-20 mg/mL.
-
Aliquot the stock solution into glass vials with Teflon-lined caps, flush with nitrogen or argon, and store at -20°C.
-
-
Prepare Working Solution (BSA Complexation Method):
-
Prepare a sterile solution of fatty acid-free BSA in serum-free medium or PBS (e.g., 10% w/v).
-
In a sterile tube, add the desired amount of the this compound stock solution.
-
Add the BSA solution to the lipid and vortex vigorously for 1-2 minutes.
-
Incubate at 37°C for 15-30 minutes to allow for complex formation.
-
This lipid-BSA complex can now be diluted to the final desired concentration in your complete cell culture medium.
-
-
Cell Treatment:
-
Add the diluted lipid-BSA complex to your cells.
-
As a control, treat cells with the BSA-solvent solution without the lipid to account for any effects of the vehicle.
-
Diagrams
Caption: Canonical DAG signaling pathway via Protein Kinase C (PKC) activation.
Caption: General experimental workflow for cell-based assays.
References
- 1. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Alkyl analogs of diacylglycerol as activators of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Relative oxidative stability of diacylglycerol and triacylglycerol oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. us.cmd2.vwr.com [us.cmd2.vwr.com]
- 9. Lipid Nanoparticle Technology for Delivering Biologically Active Fatty Acids and Monoglycerides [mdpi.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. A diacylglycerol analogue reduces neuronal calcium currents independently of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diacylglycerol analogues activate second messenger-operated calcium channels exhibiting TRPC-like properties in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of acyl chain length and saturation of diacylglycerols and phosphatidylcholines on membrane monolayer curvature - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent 12-Dinonadecanoyl-rac-glycerol degradation
Welcome to the technical support center for 12-Dinonadecanoyl-rac-glycerol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A: this compound is a diacylglycerol (DAG) molecule consisting of a glycerol backbone with two nonadecanoic acid chains attached. Nonadecanoic acid is a saturated fatty acid with 19 carbon atoms. In cellular signaling, DAGs act as second messengers, making their structural integrity crucial for accurate and reproducible experimental results. Degradation can lead to the formation of byproducts that may interfere with signaling pathways or produce misleading data.
Q2: What are the primary pathways through which this compound can degrade?
A: The two main degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: This is the cleavage of the ester bonds linking the nonadecanoic acid chains to the glycerol backbone, resulting in the formation of monoacylglycerols and free fatty acids. This process can be catalyzed by enzymes (lipases) or occur non-enzymatically under certain conditions (e.g., extremes of pH).
-
Oxidation: While the saturated nonadecanoic acid chains are relatively resistant to oxidation compared to unsaturated fatty acids, oxidation can still occur at the glycerol backbone under harsh conditions, such as high temperatures and exposure to reactive oxygen species.
Q3: How should I properly store this compound to minimize degradation?
A: Proper storage is critical for maintaining the stability of this compound. Here are the recommended storage conditions:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or lower. | Low temperatures slow down chemical reactions, including hydrolysis and oxidation. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | This minimizes exposure to oxygen, thereby reducing the risk of oxidation. |
| Container | Use glass vials with Teflon-lined caps. | Prevents leaching of plasticizers and other contaminants from plastic containers that can occur with organic solvents. |
| Form | If purchased as a solid, it can be stored as is. If in solution, use a suitable organic solvent like chloroform or methanol. | Saturated lipids are relatively stable as powders. Storing in a high-purity solvent prevents the need for repeated thawing and freezing of the entire stock. |
Q4: Can I repeatedly freeze and thaw my solution of this compound?
A: It is highly recommended to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and oxygen into the solution, accelerating degradation. It is best practice to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments.
Problem 1: Inconsistent experimental results or loss of biological activity.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the compound has been stored correctly according to the recommendations in the FAQs.
-
Check Solvent Purity: Impurities in solvents can catalyze degradation. Use high-purity, anhydrous solvents.
-
Assess Purity: Analyze the purity of your stock solution using an appropriate analytical method (see Experimental Protocols section).
-
Prepare Fresh Solutions: If degradation is suspected, prepare a fresh solution from a new aliquot of the compound.
-
Problem 2: Appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate.
-
Possible Cause: Formation of degradation products such as monoacylglycerols or free fatty acids.
-
Troubleshooting Steps:
-
Co-spot with Standards: Run a TLC with your sample alongside standards of this compound, nonadecanoic acid, and a mono-nonadecanoyl-glycerol standard if available. This will help in identifying the degradation products.
-
Optimize Solvent System: Ensure your TLC solvent system provides good separation of lipids with different polarities. A common system is hexane:diethyl ether:acetic acid (e.g., 80:20:1, v/v/v).
-
Review Experimental Conditions: Evaluate if any experimental steps (e.g., high temperature, extreme pH) could have caused degradation.
-
Problem 3: Low signal or unexpected masses in Mass Spectrometry (MS) analysis.
-
Possible Cause: Degradation of the parent compound or formation of adducts.
-
Troubleshooting Steps:
-
Check for Degradation Products: Look for masses corresponding to the expected degradation products (monoacylglycerols, free fatty acids).
-
Optimize MS Parameters: Ensure that the ionization and fragmentation parameters are optimized for diacylglycerols.
-
Sample Preparation: Be mindful of the sample preparation process. Prolonged exposure to acidic or basic conditions during extraction can cause hydrolysis.
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC-MS
This protocol describes a method to assess the stability of this compound under specific stress conditions (forced degradation).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in chloroform:methanol (2:1, v/v).
-
Aliquot the stock solution into several glass vials.
-
Expose the aliquots to different stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate at 80°C for 48 hours.
-
Photostability: Expose to UV light (254 nm) for 24 hours.
-
-
A control sample should be stored at -20°C.
-
-
Lipid Extraction (for aqueous stress samples):
-
Neutralize the acid/base stressed samples.
-
Perform a Bligh-Dyer extraction:
-
Add chloroform and methanol to the sample to achieve a final ratio of chloroform:methanol:water of 1:2:0.8.
-
Vortex and centrifuge.
-
Collect the lower organic phase.
-
Dry the organic phase under a stream of nitrogen.
-
-
-
HPLC-MS Analysis:
-
Reconstitute the dried lipid extracts and the directly stressed samples in a suitable injection solvent (e.g., isopropanol:acetonitrile, 1:1, v/v).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: Start with 30% B, ramp to 100% B over 15 minutes, hold for 5 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions (ESI-positive mode):
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Monitor for the parent ion of this compound and its potential degradation products.
-
-
Data Presentation:
| Stress Condition | % this compound Remaining | Major Degradation Products Identified (m/z) |
| Control (-20°C) | >99% | N/A |
| Acid Hydrolysis (0.1M HCl, 60°C) | Quantitative Data | Mono-nonadecanoyl-glycerol, Nonadecanoic acid |
| Base Hydrolysis (0.1M NaOH, 60°C) | Quantitative Data | Mono-nonadecanoyl-glycerol, Nonadecanoic acid |
| Oxidation (3% H₂O₂, RT) | Quantitative Data | Oxidized glycerol backbone products |
| Thermal Stress (80°C) | Quantitative Data | Hydrolysis and oxidation products |
| Photostability (UV 254nm) | Quantitative Data | Minimal degradation expected for saturated lipids |
*Quantitative data to be filled in based on experimental results.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for forced degradation stability testing.
Caption: Logical troubleshooting flow for experimental issues.
addressing off-target effects of 12-Dinonadecanoyl-rac-glycerol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 12-Dinonadecanoyl-rac-glycerol in their experiments. The information focuses on addressing potential off-target effects and ensuring data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic diacylglycerol (DAG) analog. Its primary on-target effect is to mimic endogenous DAG, a crucial second messenger in various cellular signaling pathways. The canonical pathway activated by DAG is the Protein Kinase C (PKC) family of serine/threonine kinases. Upon binding DAG, conventional and novel PKC isoforms are recruited to the cell membrane, leading to their activation and the phosphorylation of downstream target proteins that regulate a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.
Q2: What are the potential off-target effects of this compound?
While PKC activation is a primary effect, it is crucial to recognize that other proteins possess DAG-binding C1 domains and can be considered potential "off-target" effectors. These include:
-
Ras Guanine Nucleotide Releasing Proteins (RasGRPs): These are exchange factors for Ras and Rap small GTPases.
-
Chimaerins: These are Rac GTPase-activating proteins (GAPs).
-
Munc13 proteins: These are involved in synaptic vesicle priming.
-
DAG kinases (DGKs): These enzymes phosphorylate DAG to produce phosphatidic acid (PA), another signaling lipid.[1][2]
Activation of these alternative pathways can lead to a complex cellular response that may not be solely attributable to PKC.[3]
Q3: How can I be sure the observed effects in my experiment are due to the intended target (e.g., PKC) and not off-target effects?
Distinguishing between on-target and off-target effects is critical for accurate data interpretation. A multi-pronged approach is recommended:
-
Use of specific inhibitors: In conjunction with this compound, use well-characterized inhibitors for your hypothesized downstream effectors (e.g., specific PKC isoform inhibitors).
-
RNA interference (RNAi) or CRISPR/Cas9: Knockdown or knockout of the suspected target protein (e.g., a specific PKC isoform) should abrogate the effects of this compound if it is the true target.
-
Use of inactive analogs: Whenever possible, use a structurally similar but biologically inactive analog as a negative control.
-
Direct measurement of target activation: Directly measure the activation of your hypothesized target (e.g., by performing a PKC activity assay or measuring the phosphorylation of a known PKC substrate).
Q4: What are the proper handling and storage conditions for this compound?
As a lipid-based compound, this compound is susceptible to degradation. It should be stored at -20°C or lower in a tightly sealed container, protected from light and moisture. For experimental use, it is typically dissolved in an organic solvent such as DMSO or ethanol. It is important to prepare fresh dilutions for each experiment and to be aware of the final solvent concentration in your assays, as high concentrations of organic solvents can have their own cellular effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect after treatment | Poor solubility/delivery: The compound may not be reaching its intracellular target. | - Ensure complete dissolution in the vehicle solvent before adding to aqueous media.- Consider using a carrier protein like BSA to improve solubility in cell culture media.- Test a range of concentrations. |
| Cell type insensitivity: The cell line used may not express the relevant downstream effectors. | - Confirm the expression of your target protein (e.g., PKC isoforms) in your cell line using Western blot or qPCR. | |
| Compound degradation: The compound may have degraded due to improper storage or handling. | - Use a fresh aliquot of the compound.- Protect from light and repeated freeze-thaw cycles. | |
| High background or inconsistent results | Vehicle effects: The solvent used to dissolve the compound (e.g., DMSO) may be causing cellular effects. | - Run a vehicle-only control at the same final concentration used in your experiments. |
| Non-specific membrane effects: At high concentrations, lipids can alter membrane properties, leading to artifacts. | - Perform a dose-response curve to identify the lowest effective concentration.- Use an inactive lipid analog as a negative control to assess for non-specific membrane perturbations. | |
| Results are not consistent with known PKC activation | Activation of other DAG effectors: The observed phenotype may be due to the activation of RasGRPs, chimaerins, or other DAG-binding proteins.[3] | - Investigate the potential involvement of other DAG effectors using specific inhibitors or knockdown approaches.- Refer to the DAG signaling pathway diagram below to explore alternative pathways. |
| Metabolism to phosphatidic acid (PA): The compound may be rapidly converted to PA by DAG kinases, leading to PA-mediated signaling events.[1][4] | - Consider using a DAG kinase inhibitor to dissect the roles of DAG versus PA in your system. |
Signaling Pathways and Experimental Workflows
Diacylglycerol (DAG) Signaling Pathways
Caption: On-target and potential off-target signaling pathways for DAG analogs.
Experimental Workflow for Investigating Off-Target Effects
Caption: A recommended experimental workflow to identify the signaling pathway.
Experimental Protocols
Protocol 1: Vehicle Control Experiment
Objective: To determine if the solvent used to dissolve this compound has any effect on the experimental readout.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (e.g., DMSO)
-
Assay-specific reagents
Procedure:
-
Plate cells at the desired density and allow them to adhere/stabilize overnight.
-
Prepare a working solution of this compound in cell culture medium at the final desired concentration.
-
Prepare a vehicle control solution by adding the same volume of vehicle (e.g., DMSO) to the cell culture medium as was used to prepare the working solution of the compound.
-
Replace the medium on the cells with the medium containing this compound or the vehicle control.
-
Incubate for the desired time period.
-
Perform the experimental assay and compare the results from the vehicle-treated cells to the untreated or compound-treated cells.
Protocol 2: Use of a Pharmacological Inhibitor to Confirm Pathway Specificity
Objective: To determine if the observed effect of this compound is mediated by a specific downstream effector (e.g., PKC).
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
Specific inhibitor of the hypothesized target (e.g., a PKC inhibitor)
-
Vehicle for the inhibitor
-
Assay-specific reagents
Procedure:
-
Plate cells and allow them to stabilize.
-
Pre-incubate a subset of the cells with the specific inhibitor at its recommended concentration for the appropriate amount of time (as determined from literature or manufacturer's instructions). Include a vehicle control for the inhibitor.
-
Treat the cells (both with and without the inhibitor) with this compound or its vehicle.
-
You should have the following experimental groups:
-
Untreated
-
Vehicle control (for this compound)
-
This compound alone
-
Inhibitor alone
-
Inhibitor + this compound
-
-
Incubate for the desired time period.
-
Perform the experimental assay. A significant reduction in the effect of this compound in the presence of the inhibitor suggests that the effect is mediated by the inhibitor's target.
References
- 1. mdpi.com [mdpi.com]
- 2. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Divergence and complexities in DAG signaling: looking beyond PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 12-Dinonadecanoyl-rac-glycerol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control of 12-Dinonadecanoyl-rac-glycerol. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visual diagrams to ensure the accuracy and reliability of your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions that may arise during the handling and analysis of this compound.
FAQs
-
What is this compound? this compound is a diacylglycerol (DAG) that contains nonadecanoic acid at the sn-1 and sn-2 positions of the glycerol backbone.[1][2][3][4] It is a lipid molecule that plays a role in various cellular processes.
-
How should I store this compound? For long-term storage, it is recommended to store the product at -20°C.[5] For short-term use, some suppliers suggest that the solution is stable for one week at room temperature, but should be warmed to 37°C to ensure homogeneity before use.[6] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[1][2][3]
-
What are the common applications of this compound in research? As a diacylglycerol, it is involved in cellular signaling pathways, primarily as a second messenger that can activate protein kinase C (PKC).[7][8] Its functions are integral to processes like cell proliferation, differentiation, and apoptosis.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation: Improper storage or handling can lead to hydrolysis or oxidation. | Store aliquots at -20°C to minimize freeze-thaw cycles.[6] Prepare fresh solutions for each experiment. |
| Isomerization: 1,2-diacylglycerols can isomerize to the more stable 1,3-diacylglycerol form, which is biologically inactive in many signaling pathways. | Analyze the isomeric purity using methods like borate-impregnated TLC or specific chromatographic techniques.[8] | |
| Inaccurate concentration: Errors in weighing or dissolving the compound. | Use a calibrated microbalance and ensure complete dissolution in an appropriate solvent. Validate the concentration using a quantitative analytical method. | |
| Low signal in cell-based assays | Poor cell uptake: The compound may not be efficiently crossing the cell membrane. | Prepare a lipid dispersion or use a carrier solvent like DMSO, ensuring the final concentration of the solvent is not toxic to the cells. |
| Cell health: The cells may not be healthy or responsive. | Perform a cell viability assay in parallel. Ensure optimal cell culture conditions. | |
| Unexpected peaks in analytical chromatography (TLC, LC, GC) | Impurity in the starting material: The compound may contain impurities from synthesis. | Review the certificate of analysis from the supplier. If necessary, purify the compound using column chromatography. |
| Contamination: Contamination from solvents, glassware, or other reagents. | Use high-purity solvents and thoroughly clean all glassware. Run a blank sample to identify potential sources of contamination. | |
| Sample degradation: The compound may have degraded during sample preparation. | Keep samples on ice and analyze them as quickly as possible. Consider derivatization to improve stability and detection.[9][10] |
Quantitative Data Summary
The following table summarizes common analytical techniques used for the quality control of diacylglycerols like this compound.
| Analytical Technique | Parameter Measured | Typical Instrumentation | Key Advantages | Considerations |
| Thin-Layer Chromatography (TLC) | Purity, Isomer separation (with borate) | TLC plates, developing chamber, visualization reagent | Cost-effective, rapid screening | Lower resolution and sensitivity compared to other methods |
| High-Performance Liquid Chromatography (HPLC) | Purity, Quantification | HPLC system with UV, ELSD, or MS detector | High resolution and sensitivity, quantitative | Method development can be time-consuming |
| Gas Chromatography (GC) | Fatty acid composition (after transmethylation), Purity (after silylation) | GC system with FID or MS detector | Excellent for fatty acid analysis | Requires derivatization, not suitable for intact DAGs |
| Mass Spectrometry (MS) | Molecular weight confirmation, Structural elucidation, Quantification | ESI-MS, LC-MS, GC-MS | High sensitivity and specificity, detailed structural information | Can require derivatization for uncharged species, complex data analysis |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, Isomeric ratio | NMR spectrometer | Provides detailed structural information without derivatization | Lower sensitivity compared to MS, requires higher sample concentration |
Experimental Protocols
Below are detailed methodologies for key quality control experiments for this compound.
Purity Assessment by Thin-Layer Chromatography (TLC)
Objective: To qualitatively assess the purity of this compound and check for the presence of major impurities.
Materials:
-
TLC silica gel plates
-
Developing chamber
-
This compound sample
-
Solvent system (e.g., petroleum ether/diethyl ether, 75/25, v/v)[8]
-
Visualization reagent (e.g., primuline spray or iodine vapor)
-
Reference standard (if available)
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., chloroform or hexane) at a concentration of approximately 1 mg/mL.
-
Spot a small amount (1-2 µL) of the solution onto the TLC plate.
-
Allow the spot to dry completely.
-
Place the TLC plate in a developing chamber pre-saturated with the chosen solvent system.
-
Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Dry the plate thoroughly.
-
Visualize the spots using a suitable reagent. For example, spray with a primuline solution and view under UV light, or place in a chamber with iodine crystals.
-
Calculate the Retention Factor (Rf) for the main spot and any impurity spots. A single, well-defined spot indicates high purity.
Quantification by High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)
Objective: To accurately quantify the concentration of this compound in a sample.
Materials:
-
HPLC system coupled to a mass spectrometer (e.g., ESI-MS)
-
C18 reverse-phase HPLC column
-
Mobile phase A: Acetonitrile/Water (e.g., 90/10, v/v) with 0.1% formic acid
-
Mobile phase B: Isopropanol/Acetonitrile (e.g., 90/10, v/v) with 0.1% formic acid
-
This compound sample
-
Internal standard (e.g., a structurally similar DAG with a different mass, like dilauroyl glycerol)[9]
Procedure:
-
Prepare a stock solution of this compound and the internal standard of known concentrations.
-
Create a series of calibration standards by serially diluting the stock solution and adding a constant amount of the internal standard to each.
-
Prepare the sample for analysis, adding the same constant amount of internal standard.
-
Set up the HPLC-MS method with a suitable gradient elution program to separate the analyte from other components.
-
Configure the mass spectrometer to monitor for the specific m/z of this compound and the internal standard.
-
Inject the calibration standards and the sample onto the HPLC-MS system.
-
Integrate the peak areas for the analyte and the internal standard in each chromatogram.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.
Visualizations
Diacylglycerol Signaling Pathway
The following diagram illustrates the central role of diacylglycerol (DAG) as a second messenger in signal transduction pathways.
Caption: Diacylglycerol (DAG) activation of Protein Kinase C (PKC).
Experimental Workflow for Quality Control
This diagram outlines a logical workflow for the quality control analysis of this compound.
Caption: Quality control workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. abcam.com [abcam.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Diacylglycerol signaling pathway | PPTX [slideshare.net]
- 9. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Dinonadecanoyl-rac-glycerol
A Note on Nomenclature: The term "12-Dinonadecanoyl-rac-glycerol" is not standard. It is presumed that this refers to either 1,2- or 1,3-Dinonadecanoyl-rac-glycerol . This guide addresses the synthesis of both isomers, which are diacylglycerols (DAGs) containing two 19-carbon saturated fatty acid (nonadecanoic acid) chains.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the common causes for incomplete esterification?
A1: Low yields in the synthesis of long-chain diacylglycerols are often traced back to several key factors:
-
Inefficient Water Removal: The esterification of glycerol with nonadecanoic acid is a reversible condensation reaction. Water produced during the reaction can shift the equilibrium back towards the reactants.
-
Troubleshooting:
-
Use a Dean-Stark apparatus or similar setup to physically remove water as it forms.
-
Conduct the reaction under a vacuum to facilitate the removal of volatile byproducts, including water.[1]
-
Add a dehydrating agent to the reaction mixture, although this can complicate purification.
-
-
-
Steric Hindrance: Nonadecanoic acid is a long-chain fatty acid, and significant steric hindrance can slow down the reaction rate, preventing it from reaching completion within the allotted time.
-
Troubleshooting:
-
Increase the reaction temperature to provide more kinetic energy to the molecules. However, be mindful that higher temperatures can promote side reactions and acyl migration.[2][3]
-
Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal endpoint.
-
-
-
Catalyst Deactivation or Insufficient Loading: Whether using an enzymatic or chemical catalyst, its effectiveness is paramount.
-
Troubleshooting:
-
Enzymatic Catalysts (e.g., Lipases): Ensure the correct lipase is chosen (e.g., a 1,3-regiospecific lipase like Lipozyme RM IM for 1,3-DAG synthesis).[2][4] Check for optimal temperature and pH, as extreme conditions can denature the enzyme.[5] Increase enzyme loading if necessary.[2]
-
Chemical Catalysts: Ensure the catalyst is not poisoned by impurities in the reactants. Use the appropriate molar ratio of catalyst to reactants.
-
-
Q2: I am getting a mixture of 1,2- and 1,3-isomers. How can I improve the regioselectivity of my synthesis?
A2: Controlling the position of esterification on the glycerol backbone is a primary challenge.
-
For 1,3-Diacylglycerol Synthesis:
-
For 1,2-Diacylglycerol Synthesis:
-
Employ Protecting Groups: This is a common chemical synthesis strategy.
-
Start with a protected glycerol derivative where the sn-3 hydroxyl group is blocked, such as 3-O-tritylglycerol.[6]
-
Esterify the available sn-1 and sn-2 hydroxyl groups with nonadecanoic acid (or its more reactive acyl chloride/anhydride).
-
Remove the protecting group (e.g., detritylation) to yield the 1,2-diacylglycerol. This multi-step process is more complex but offers high regioselectivity.
-
-
Q3: My final product analysis shows the presence of the 1,3-isomer, even though I synthesized the 1,2-isomer. What is happening?
A3: You are likely observing acyl migration . This is a spontaneous intramolecular reaction where an acyl chain moves from the sn-2 position to the sn-1 or sn-3 position, converting the less stable 1,2-DAG into the more thermodynamically stable 1,3-DAG.[7][8]
-
Factors Promoting Acyl Migration:
-
High Temperatures: Increased temperatures accelerate the rate of migration.[2][3]
-
Polar Solvents & pH: Polar environments and the presence of acidic or basic catalysts can facilitate the reaction.[3][8]
-
Long Storage Times: Migration occurs over time even under seemingly inert conditions.
-
Purification Method: Purification on silica gel can be particularly problematic, as the acidic surface can catalyze rapid acyl migration.[8]
-
-
Troubleshooting & Prevention:
-
Workup & Purification: Perform all steps at low temperatures.[9] For chromatography, use a neutral stationary phase or minimize contact time with silica gel. Low-temperature crystallization is a preferred purification method as it can minimize migration.[9][10]
-
Storage: Store the purified 1,2-dinonadecanoyl-rac-glycerol at low temperatures (-20°C or below) under an inert atmosphere (e.g., argon or nitrogen) to slow the migration process.
-
Q4: Purification of the crude product is difficult. What are the best methods to isolate the desired diacylglycerol?
A4: The crude product often contains a mixture of unreacted starting materials (glycerol, fatty acids), monoacylglycerols (MAG), diacylglycerols (DAG), and triacylglycerols (TAG).[11]
-
Recommended Purification Techniques:
-
Silica Gel Column Chromatography: This is a standard method but must be used with caution for 1,2-DAGs due to the risk of acyl migration.[8][11]
-
Pro-Tip: Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) to elute TAGs and unreacted fatty acids, then gradually increasing polarity (e.g., adding ethyl acetate or diethyl ether) to elute DAGs and finally MAGs.
-
-
Low-Temperature Crystallization: This is an excellent method for large-scale purification and for minimizing acyl migration.[9][10] It often involves a two-step process:
-
Molecular Distillation: Effective for separating components based on their molecular weight and is suitable for industrial-scale production.[11]
-
Quantitative Data Summary
The following tables summarize typical results from diacylglycerol synthesis and purification, providing a benchmark for your experiments. Note that specific values for dinonadecanoyl-glycerol may vary, and these tables are based on long-chain DAGs with similar properties.
Table 1: Comparison of Purification Methods for Long-Chain Diacylglycerols
| Purification Method | Typical DAG Purity (%) | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Silica Gel Column Chromatography | 96 - 99%[11] | High purity achievable | Can induce acyl migration[8] |
| Molecular Distillation | 58 - 79%[11] | Good for large scale | Lower purity than chromatography |
| Low-Temperature Crystallization | >85% (after first step)[9] | Minimizes acyl migration[9] | Can be time-consuming |
Table 2: Influence of Reaction Parameters on Acyl Migration
| Parameter Increased | Effect on Acyl Migration Rate | Reference |
|---|---|---|
| Temperature | Increases[2][3] | [2][3] |
| Enzyme Load (Enzymatic Synthesis) | Increases[2] | [2] |
| System Dispersion (e.g., stirring) | Increases | [12] |
| Presence of Polar Solvents | Increases[8] |[8] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 1,3-Dinonadecanoyl-rac-glycerol
This protocol utilizes a 1,3-regiospecific lipase to achieve high selectivity.
-
Reactant Preparation: In a round-bottom flask, combine rac-glycerol and nonadecanoic acid in a 1:2 molar ratio.
-
Catalyst Addition: Add an immobilized 1,3-regiospecific lipase (e.g., Lipozyme RM IM) at a loading of 5-10% of the total substrate weight.[2]
-
Reaction Conditions: Heat the mixture to 60-70°C with continuous stirring under a vacuum (to remove water).[4]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via TLC or GC until the consumption of starting materials plateaus.
-
Catalyst Removal: Once the reaction is complete, cool the mixture and remove the immobilized enzyme by filtration.
-
Purification: Purify the resulting crude oil using low-temperature crystallization or column chromatography as described in the FAQ section.
Protocol 2: Chemo-enzymatic Synthesis of 1,2-Dinonadecanoyl-rac-glycerol
This protocol uses protecting groups to direct esterification to the sn-1 and sn-2 positions.
-
Protection of Glycerol: React rac-glycerol with trityl chloride in the presence of a base (e.g., pyridine or Hunig's base) in an anhydrous solvent like dichloromethane (DCM) to form rac-3-O-tritylglycerol.[6] Purify the product by column chromatography.
-
Diesterification: Dissolve the purified rac-3-O-tritylglycerol in anhydrous DCM. Add nonadecanoic acid (2.2 equivalents), dicyclohexylcarbodiimide (DCC, 2.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature until TLC indicates completion.
-
Workup: Filter the reaction to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid, then brine, and dry over anhydrous sodium sulfate.
-
Deprotection: Remove the trityl protecting group by treating the product with a mild acid (e.g., p-toluenesulfonic acid in methanol/DCM).
-
Purification: Immediately purify the resulting 1,2-dinonadecanoyl-rac-glycerol using low-temperature crystallization or rapid column chromatography on neutral alumina to minimize acyl migration. Store the final product at -20°C or below.[9]
Visualizations
Caption: General experimental workflow for the synthesis and purification of diacylglycerols.
Caption: The process of acyl migration from the less stable 1,2-DAG to the more stable 1,3-DAG.
Caption: Simplified signaling pathway involving 1,2-diacylglycerol (DAG) as a second messenger.
References
- 1. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preliminary Study on Acyl Incorporation and Migration in the Production of 1,3-diacylglycerol by Immobilized Lipozyme RM IM-catalyzed Esterification [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. [Synthesis of diacylglycerol using immoblized regiospecific lipase in continuously operated fixed bed reactors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The total synthesis of 2-O-arachidonoyl-1-O-stearoyl-sn-glycero-3-phosphocholine-1,3,1′-13C3 and -2,1′-13C2 by a novel chemoenzymatic method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. Acyl migration in 1,2-dipalmitoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.monash.edu [research.monash.edu]
minimizing variability in experiments with 12-Dinonadecanoyl-rac-glycerol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments utilizing 12-Dinonadecanoyl-rac-glycerol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic diacylglycerol (DAG), a lipid molecule that functions as a second messenger in various cellular signaling pathways. Its primary role is the activation of Protein Kinase C (PKC) isoforms.[1][2][3][4] The "rac-" in its name indicates that it is a racemic mixture of stereoisomers.
Q2: What is the significance of using a rac-glycerol compound?
A2: A racemic mixture contains equal amounts of left- and right-handed enantiomers. In the context of diacylglycerols, the stereochemistry is crucial. The sn-1,2-DAG isoform is the primary activator of PKC.[3] The sn-1,3-DAG isomer is generally a much less potent activator.[1] Using a racemic mixture means that only a portion of the compound (the sn-1,2-isomer) will be highly active in PKC-dependent pathways. This is a critical factor to consider for dose-response experiments and can be a source of variability if not properly accounted for.
Q3: How should I store this compound?
A3: Proper storage is critical to prevent degradation and maintain the activity of the compound.
| Storage Condition | Recommendation | Stability |
| Solid Form | Store at -20°C. | ≥ 4 years[5] |
| In Organic Solvent | Prepare fresh solutions for each experiment. If short-term storage is necessary, store in an inert gas atmosphere at -80°C for no longer than one week. | Limited, prone to degradation |
| Aqueous Solutions | Not recommended for storage. Prepare fresh immediately before use. | Unstable, prone to hydrolysis |
Q4: What are the best solvents for dissolving this compound?
A4: Due to its lipophilic nature, this compound is insoluble in aqueous solutions alone.
| Solvent | Solubility | Notes |
| Ethanol | ~10 mg/mL | Can be used to create a stock solution that is then diluted in aqueous buffer.[5] |
| Dimethylformamide (DMF) | ~10 mg/mL | Purge with an inert gas.[5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for cell culture experiments. Ensure the final concentration in the culture medium is low (<0.5%) to avoid solvent-induced artifacts. |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | For creating working solutions in aqueous buffers.[5] |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: High Variability in Experimental Replicates
Possible Causes:
-
Inconsistent Solubilization: The compound is not fully and consistently dissolved between experiments.
-
Precipitation in Culture Media: The compound may precipitate out of the aqueous culture medium, leading to inconsistent concentrations delivered to the cells.
-
Degradation of the Compound: Improper storage or handling can lead to degradation, reducing its effective concentration.
-
Isomer Inconsistency: The ratio of active sn-1,2-isomer to the less active sn-1,3-isomer may not be consistent if the compound is not properly mixed.
Solutions:
-
Standardized Solubilization Protocol: Always follow a strict, documented procedure for dissolving the compound. Briefly vortex or sonicate the stock solution before each use to ensure homogeneity.
-
Use of a Carrier: To improve delivery in aqueous media, consider using a carrier like fatty-acid-free Bovine Serum Albumin (BSA) or preparing lipid vesicles (liposomes).
-
Fresh Preparations: Always prepare fresh dilutions of the compound from a stock solution for each experiment. Avoid using old or improperly stored solutions.
-
Serum Considerations: The presence and concentration of serum in cell culture media can affect the availability of lipophilic compounds. If possible, conduct experiments in serum-free or low-serum conditions, or ensure the serum concentration is consistent across all experiments.[6][7]
Issue 2: Lower-than-Expected or No Biological Effect
Possible Causes:
-
Compound Inactivity: The compound may have degraded due to improper storage or handling.
-
Insufficient Concentration: The effective concentration of the active sn-1,2-isomer reaching the cellular target may be too low.
-
Cell Type Insensitivity: The cell line being used may not express the necessary PKC isoforms or downstream signaling components.
-
Incorrect Isomer Usage: The less active sn-1,3 isomer will not elicit a strong PKC-mediated response.[1]
Solutions:
-
Verify Compound Integrity: Purchase the compound from a reputable supplier and follow storage recommendations strictly.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay.
-
Positive Controls: Use a known PKC activator, such as phorbol 12-myristate 13-acetate (PMA), as a positive control to confirm that the downstream signaling pathway is functional in your cells.
-
Cell Line Characterization: Confirm that your cell line expresses the PKC isoforms of interest.
Issue 3: Off-Target or Unexpected Effects
Possible Causes:
-
Solvent Toxicity: High concentrations of solvents like DMSO can have their own biological effects.
-
Lipid Overload: High concentrations of diacylglycerols can lead to cellular stress and activate pathways other than the intended PKC signaling.
-
Activation of Other DAG-Binding Proteins: Diacylglycerol can bind to other proteins besides PKC, such as chimaerins, RasGRPs, and Munc13s, which could lead to unexpected cellular responses.[8]
Solutions:
-
Solvent Controls: Always include a vehicle control (the solvent used to dissolve the compound) in your experiments at the same final concentration.
-
Optimize Concentration: Use the lowest effective concentration of this compound as determined by your dose-response experiments.
-
Specific Inhibitors: Use specific inhibitors for other DAG-binding proteins if you suspect off-target effects are contributing to your results.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Warm the Compound: Allow the vial of this compound to come to room temperature before opening to prevent condensation.
-
Calculate Solvent Volume: The molecular weight of this compound is 653.09 g/mol . To prepare a 10 mM stock solution from 1 mg of the compound, you will need: (1 mg) / (653.09 g/mol ) = 1.53 µmol (1.53 µmol) / (10 mmol/L) = 153 µL of DMSO
-
Dissolution: Add the calculated volume of high-purity, sterile DMSO to the vial.
-
Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid in dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and protect from light. Store at -80°C.
Protocol 2: Preparation of Lipid Vesicles for Cell Treatment
This protocol is a general guideline for preparing large unilamellar vesicles (LUVs) by extrusion.
-
Lipid Film Preparation:
-
In a glass vial, mix this compound with a carrier phospholipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) in chloroform at the desired molar ratio.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under a high vacuum for at least 2 hours to remove any residual solvent.[9]
-
-
Hydration:
-
Hydrate the lipid film with a sterile, aqueous buffer (e.g., PBS or HEPES-buffered saline) by vortexing vigorously. This will form multilamellar vesicles (MLVs).[9]
-
-
Freeze-Thaw Cycles:
-
Subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath (around 40°C).[9] This helps to increase the lamellarity and encapsulation efficiency.
-
-
Extrusion:
-
Load the MLV suspension into a lipid extruder.
-
Pass the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) 11-21 times.[9] This will produce LUVs with a more uniform size distribution.
-
-
Cell Treatment:
-
The resulting liposome suspension can be added directly to the cell culture medium. The final concentration should be determined empirically.
-
Visualizations
Caption: A generalized experimental workflow for using this compound.
Caption: Simplified signaling pathway of this compound via PKC activation.
Caption: A troubleshooting decision tree for high experimental variability.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Crucial Role of Fatty Acids and Lipids in Serum-Free Media: Key Components for Specialized Cell Line Growth [cytion.com]
- 8. Divergence and complexities in DAG signaling: looking beyond PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mse.iastate.edu [mse.iastate.edu]
Validation & Comparative
A Comparative Guide to 12-Dinonadecanoyl-rac-glycerol and Other Diacylglycerols for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 12-Dinonadecanoyl-rac-glycerol with other commonly studied diacylglycerols (DAGs). Diacylglycerols are critical second messengers in cellular signaling, primarily known for their role in activating Protein Kinase C (PKC). The specific structure of a DAG, particularly the fatty acid chains esterified to the glycerol backbone, significantly influences its physical properties and biological activity. This document aims to provide an objective comparison, supported by available experimental data, to aid researchers in selecting the appropriate DAG for their specific experimental needs.
Introduction to Diacylglycerols
Diacylglycerols are lipids composed of a glycerol molecule with two fatty acid chains attached. They are key intermediates in lipid metabolism and pivotal signaling molecules. The most well-characterized signaling function of DAGs is the activation of PKC, a family of serine/threonine kinases that regulate a vast array of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses. The stereochemistry and the nature of the fatty acyl chains (length and saturation) of DAGs are crucial determinants of their efficacy and specificity in cellular signaling.
Physical and Chemical Properties
The physical properties of diacylglycerols, such as melting point and solubility, are largely determined by the length and degree of saturation of their fatty acid chains. These properties, in turn, affect their incorporation into cellular membranes and their availability to activate signaling proteins.
This compound is a saturated diacylglycerol with two 19-carbon fatty acid chains (nonadecanoic acid). As a long-chain saturated DAG, it is expected to have a relatively high melting point and be poorly soluble in aqueous solutions, requiring organic solvents for solubilization and delivery to cells.
For comparison, other common diacylglycerols include:
-
1,2-Dioleoyl-sn-glycerol (DOG): An unsaturated DAG with two 18-carbon monounsaturated fatty acid chains (oleic acid). The presence of double bonds introduces kinks in the acyl chains, leading to a lower melting point and increased membrane fluidity compared to saturated counterparts.
-
1,2-Dipalmitoyl-sn-glycerol (DPG): A saturated DAG with two 16-carbon fatty acid chains (palmitic acid).
-
1,2-Distearoyl-sn-glycerol (DSG): A saturated DAG with two 18-carbon fatty acid chains (stearic acid).
| Diacylglycerol | Acyl Chain Composition | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C19:0 / C19:0 | 653.07 | Estimated >70 | Soluble in organic solvents like chloroform, DMSO, and ethanol. |
| 1,2-Dioleoyl-sn-glycerol (DOG) | C18:1 / C18:1 | 621.00 | Liquid at room temperature | Soluble in organic solvents. |
| 1,2-Dipalmitoyl-sn-glycerol (DPG) | C16:0 / C16:0 | 569.90 | ~65-70 | Soluble in organic solvents. |
| 1,2-Distearoyl-sn-glycerol (DSG) | C18:0 / C18:0 | 625.02 | 76-77[1] | Soluble in DMF (20 mg/ml), DMSO (30 mg/ml), Ethanol (0.25 mg/ml), and PBS (pH 7.2, 0.7 mg/ml).[2] |
Note: The melting point of this compound is estimated based on the trend of increasing melting points with longer saturated acyl chain lengths. Generally, the melting points of saturated fatty acids and their derivatives increase with the number of carbon atoms.[3]
Biological Activity: Protein Kinase C Activation
The primary biological function of signaling diacylglycerols is the activation of Protein Kinase C (PKC) isoforms. This activation is a critical step in numerous signal transduction pathways. The affinity of a DAG for the C1 domain of PKC and its ability to induce the conformational changes required for kinase activation are influenced by its acyl chain composition.
Studies have shown that both saturated and unsaturated diacylglycerols can activate PKC, but their potencies can differ. Unsaturated DAGs, like 1,2-Dioleoyl-sn-glycerol (DOG), are generally considered more potent activators of PKCα in certain assay systems.[4] However, the activation capacity of saturated DAGs is highly dependent on the fluidity of the membrane environment.[1] Long-chain saturated DAGs, such as this compound, are expected to be effective PKC activators, particularly when incorporated into fluid membrane systems.
| Diacylglycerol | PKC Activation Potency | EC50 for PKC Activation | Notes |
| This compound | Expected to be a potent activator, especially in fluid membranes. | Not explicitly reported. | As a long-chain saturated DAG, its efficiency may be influenced by the lipid composition of the target membrane. |
| 1,2-Dioleoyl-sn-glycerol (DOG) | Potent activator of conventional and novel PKC isoforms. | ~1-5 µM (varies with PKC isoform and assay conditions) | Widely used as a standard PKC activator in research. |
| 1,2-Dipalmitoyl-sn-glycerol (DPG) | Weak PKC activator in some contexts.[5] | Higher than DOG. | Its lower potency might be attributed to its higher melting point and tendency to form separate domains in membranes. |
| 1,2-Distearoyl-sn-glycerol (DSG) | Effective PKC activator. | Not explicitly reported. | Similar to other long-chain saturated DAGs, its activity is dependent on proper membrane incorporation. |
Note: EC50 values for PKC activation can vary significantly depending on the specific PKC isoform, the composition of the lipid vesicles or micelles used in the assay, and the presence of other cofactors like phosphatidylserine and calcium ions.
Experimental Protocols
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol is a generalized method for measuring the activity of PKC in response to diacylglycerols.
Materials:
-
Purified PKC isoform
-
Diacylglycerol of interest (e.g., this compound)
-
Phosphatidylserine (PS)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)
-
PKC substrate (e.g., a specific peptide or histone H1)
-
[γ-³²P]ATP
-
Phosphocellulose paper or other means of separating phosphorylated substrate
-
Scintillation counter
Procedure:
-
Liposome Preparation:
-
Prepare a lipid mixture of phosphatidylserine and the diacylglycerol of interest in a chloroform solution. The molar ratio of PS to DAG can be varied, but a common starting point is 95:5.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Resuspend the lipid film in the assay buffer by vortexing and sonication to form small unilamellar vesicles (liposomes).
-
-
Kinase Reaction:
-
In a reaction tube, combine the assay buffer, the prepared liposomes, the PKC substrate, and the purified PKC enzyme.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA or by spotting the reaction mixture onto phosphocellulose paper).
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific activity of PKC in the presence of different concentrations of the diacylglycerol to calculate the EC50 value.
-
Signaling Pathways and Visualizations
Diacylglycerols, upon their generation at the plasma membrane, recruit and activate PKC. This initiates a cascade of downstream signaling events that vary depending on the specific PKC isoform activated and the cellular context.
General PKC Signaling Pathway
Caption: General overview of the diacylglycerol-mediated Protein Kinase C signaling pathway.
Experimental Workflow for Comparing Diacylglycerol Activity
Caption: Experimental workflow for the comparative analysis of different diacylglycerols.
Conclusion
The choice of diacylglycerol for research purposes has significant implications for the experimental outcome. This compound, with its long, saturated acyl chains, represents a valuable tool for studying the effects of saturated DAGs on cellular signaling. Its physical properties suggest that careful consideration of the delivery method and the lipid environment is necessary to ensure its biological availability.
In comparison to unsaturated DAGs like DOG, which are generally more fluid and potent PKC activators in various systems, saturated DAGs may exhibit different kinetics and isoform selectivity. Researchers should consider the specific biological question and the cellular context when selecting a diacylglycerol. For studies investigating the impact of membrane fluidity and lipid domain formation on PKC signaling, a comparison between saturated and unsaturated DAGs, such as this compound and DOG, would be particularly insightful. Future studies providing direct comparative data on the PKC activation profiles of a wider range of synthetic diacylglycerols will be invaluable to the field of signal transduction and drug development.
References
- 1. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Functional Dichotomy: 12-Dinonadecanoyl-rac-glycerol vs. Endogenous Diacylglycerol
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, diacylglycerol (DAG) stands as a pivotal second messenger, primarily recognized for its role in activating a family of serine/threonine kinases known as Protein Kinase C (PKC). Endogenous DAGs, generated on-demand from membrane phospholipids, are characterized by a diverse array of fatty acid chains and a specific stereochemistry that dictates their signaling prowess. In contrast, synthetic DAG analogs, such as 12-Dinonadecanoyl-rac-glycerol, offer researchers tools to dissect these signaling pathways. However, their functional equivalence to native molecules is not a given. This guide provides a comprehensive comparison of the functional differences between this compound and endogenous DAGs, supported by experimental data and detailed methodologies.
Structural and Stereochemical Distinctions
Endogenous diacylglycerols are predominantly found as sn-1,2-diacylglycerols, a specific stereoisomer where two fatty acid chains are esterified to the sn-1 and sn-2 positions of the glycerol backbone. The fatty acid composition of endogenous DAGs is highly variable and cell-type specific, often containing a saturated fatty acid at the sn-1 position and an unsaturated fatty acid at the sn-2 position. This structural heterogeneity is crucial for the differential activation of various PKC isoforms.[1]
This compound, on the other hand, is a synthetic diacylglycerol characterized by two 19-carbon saturated fatty acid chains (nonadecanoic acid). The designation "rac-" signifies that it is a racemic mixture, containing both possible stereoisomers at the chiral center of the glycerol backbone (sn-1,2- and sn-2,3-diacylglycerol). This lack of stereospecificity is a critical point of divergence from its endogenous counterparts.
Functional Differences in PKC Activation and Signaling
The primary functional role of DAG is the activation of PKC isoforms. This activation is a highly regulated process influenced by the specific structure of the DAG molecule.
Stereospecificity of PKC Activation:
PKC activation is stereospecific, with a clear preference for the sn-1,2-diacylglycerol isomer.[2] The C1 domain of PKC, the binding site for DAG, recognizes the specific spatial arrangement of the esterified fatty acids and the free hydroxyl group on the glycerol backbone. As this compound is a racemic mixture, only a fraction of the molecules (the sn-1,2-enantiomer) will effectively bind to and activate PKC. The presence of the sn-2,3-enantiomer may even act as a competitive inhibitor, although this has not been explicitly demonstrated for this specific molecule.
Influence of Fatty Acid Composition:
The nature of the fatty acid chains profoundly impacts the potency and isoform-selectivity of PKC activation. Endogenous DAGs with unsaturated fatty acids are generally more potent activators of conventional and novel PKC isoforms compared to those with two saturated fatty acids.[3] While direct data for this compound is unavailable, studies on other diacylglycerols with long-chain saturated fatty acids suggest they can activate PKC.[4] However, their efficacy and the specific isoforms they target may differ significantly from endogenous DAGs containing unsaturated fatty acids. Saturated fatty acid-containing DAGs have been linked to the activation of specific PKC isoforms, such as PKCθ, which is implicated in insulin resistance.[5]
The table below summarizes the key structural and inferred functional differences:
| Feature | This compound | Endogenous Diacylglycerol |
| Source | Synthetic | Enzymatically produced from membrane lipids |
| Fatty Acid Composition | Two saturated C19:0 chains (Nonadecanoic acid) | Typically one saturated and one unsaturated fatty acid of varying lengths |
| Stereochemistry | Racemic mixture (rac-glycerol) | Predominantly sn-1,2-diacylglycerol |
| PKC Activation | Inferred to be a potential activator, but likely with lower potency due to the racemic nature and saturated fatty acids. | Potent and stereospecific activator of various PKC isoforms. |
| PKC Isoform Selectivity | Unknown, but potentially different from endogenous DAGs. | Dependent on the specific fatty acid composition. |
| Metabolism | Expected to be metabolized by diacylglycerol kinases and lipases, but the rate and products may differ from endogenous DAGs. | Rapidly metabolized by diacylglycerol kinases and lipases to terminate signaling. |
Experimental Data and Protocols
While no direct experimental data exists for this compound, the following sections provide standardized protocols that can be adapted to compare its activity with that of endogenous DAGs or other synthetic analogs.
Key Experiments for Comparison
-
In Vitro PKC Activity Assay: To determine the potency and efficacy of this compound in activating specific PKC isoforms.
-
Cell-Based PKC Translocation Assay: To visualize the ability of this compound to induce the translocation of PKC from the cytosol to the plasma membrane, a key step in its activation.
-
Quantification of Endogenous DAG: To establish a baseline for comparison and to understand the physiological concentrations of endogenous DAGs.
Experimental Protocols
Protocol 1: In Vitro PKC Kinase Activity Assay
This protocol describes a non-radioactive, ELISA-based method to measure the activity of purified PKC isoforms in the presence of different diacylglycerols.
Materials:
-
Purified recombinant PKC isoforms (e.g., PKCα, PKCβ, PKCδ)
-
PKC substrate peptide (e.g., a peptide with a PKC consensus phosphorylation site)
-
This compound and a known PKC activator (e.g., sn-1,2-dioctanoylglycerol)
-
Phosphatidylserine (PS)
-
ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)
-
Anti-phospho-substrate antibody
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
96-well microplate
Methodology:
-
Lipid Vesicle Preparation:
-
Prepare lipid mixtures of PS and the diacylglycerol to be tested (e.g., this compound or a control DAG) in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Resuspend the lipid film in kinase assay buffer by vortexing and sonication to form small unilamellar vesicles.
-
-
Kinase Reaction:
-
To each well of a 96-well plate, add the kinase assay buffer, the prepared lipid vesicles, and the PKC substrate peptide.
-
Add the purified PKC isoform to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
-
ELISA Detection:
-
Stop the reaction and wash the wells.
-
Add the anti-phospho-substrate primary antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Wash the wells and add TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Data Analysis:
-
Generate dose-response curves for each diacylglycerol and determine the EC50 value for PKC activation.
-
Compare the maximal activation achieved with this compound to that of the control DAG.
Protocol 2: Quantification of Endogenous Diacylglycerol
This protocol outlines a mass spectrometry-based method for the quantification of endogenous DAG species in cell lysates.
Materials:
-
Cell culture and lysis buffer
-
Internal standards (e.g., deuterated DAG species)
-
Organic solvents (chloroform, methanol)
-
Solid-phase extraction (SPE) columns
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Methodology:
-
Cell Lysis and Lipid Extraction:
-
Harvest and lyse cells in a suitable buffer.
-
Add the internal standards to the cell lysate.
-
Perform a Bligh-Dyer lipid extraction using chloroform and methanol to separate the lipid phase.
-
-
Sample Purification:
-
Dry the lipid extract and resuspend in a suitable solvent.
-
Use SPE to separate the DAG fraction from other lipid classes.
-
-
LC-MS/MS Analysis:
-
Inject the purified DAG fraction into the LC-MS/MS system.
-
Use a suitable LC gradient to separate the different DAG species based on their fatty acid composition.
-
Use multiple reaction monitoring (MRM) in the mass spectrometer to specifically detect and quantify each DAG species and the internal standards.
-
Data Analysis:
-
Generate a standard curve for each DAG species using known concentrations of synthetic standards.
-
Calculate the concentration of each endogenous DAG species in the cell samples based on the peak areas relative to the internal standards.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of endogenous diacylglycerol (DAG).
Caption: Hypothesized action of this compound.
Caption: Experimental workflow for comparing DAG analogs.
Conclusion
While this compound provides a tool with defined, long saturated fatty acid chains, its racemic nature and lack of unsaturation represent significant functional departures from the diverse and stereospecific population of endogenous diacylglycerols. Researchers and drug development professionals should exercise caution when interpreting data generated with this synthetic analog, as it may not fully recapitulate the nuanced signaling events orchestrated by native DAG molecules. The provided experimental protocols offer a framework for directly assessing these functional differences, enabling a more informed use of such synthetic tools in the exploration of DAG-mediated signaling pathways. Further research is warranted to fully characterize the biological activities of this compound and other synthetic DAGs with atypical structures.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The stereospecific activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. pnas.org [pnas.org]
A Comparative Analysis of 1,2- and 1,3-Dinonadecanoyl-rac-glycerol: Positional Isomers with Divergent Biological Activities
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct physicochemical properties and biological functions of 1,2- and 1,3-dinonadecanoyl-rac-glycerol. This document provides a comparative framework based on established knowledge of diacylglycerol isomers, supported by generalized experimental protocols and illustrative signaling pathways.
Diacylglycerols (DAGs) are critical lipid molecules that serve as key second messengers in a multitude of cellular signaling pathways and as intermediates in lipid metabolism. The seemingly subtle difference in the position of the two fatty acyl chains on the glycerol backbone, distinguishing the 1,2- and 1,3-isomers, leads to profound differences in their biological activities. While specific experimental data for 1,2- and 1,3-dinonadecanoyl-rac-glycerol is not extensively available in public literature, this guide provides a comparative analysis based on the well-documented behavior of other diacylglycerol isomers. Nonadecanoic acid (C19:0) is a saturated fatty acid, and its presence in these DAGs suggests they are solid at room temperature and possess distinct metabolic fates and signaling properties.
Physicochemical and Biological Property Comparison
The distinct spatial arrangement of the acyl chains in 1,2- and 1,3-dinonadecanoyl-rac-glycerol dictates their interaction with enzymes and cellular membranes, leading to different biological outcomes. 1,2-Diacylglycerols are the canonical activators of Protein Kinase C (PKC), a family of enzymes crucial for a wide range of cellular processes. In contrast, 1,3-diacylglycerols are generally considered poor activators of PKC.
| Property | 1,2-Dinonadecanoyl-rac-glycerol (Predicted) | 1,3-Dinonadecanoyl-rac-glycerol (Predicted) |
| Synonyms | 1,2-Dinonadecanoin | 1,3-Dinonadecanoin |
| Molecular Formula | C41H80O5 | C41H80O5 |
| Molecular Weight | 653.07 g/mol | 653.07 g/mol |
| Physical State | Solid | Solid |
| Solubility | Soluble in organic solvents like chloroform, DMF, and DMSO. | Soluble in organic solvents like DMF and ethanol. |
| Biological Role | Potent activator of Protein Kinase C (PKC) and other C1 domain-containing proteins, key second messenger in signal transduction.[1][2][3] | Poor activator of PKC.[1] Primarily an intermediate in lipid metabolism, with potential roles in modulating metabolic pathways.[4][5][6] |
| Metabolic Fate | Can be phosphorylated to phosphatidic acid by diacylglycerol kinases or further acylated to form triacylglycerols.[7][8] | Primarily hydrolyzed to monoacylglycerol and free fatty acid or acylated to form triacylglycerols.[4][9] |
Experimental Protocols
To experimentally validate the differential effects of 1,2- and 1,3-dinonadecanoyl-rac-glycerol, a series of established assays can be employed.
Protein Kinase C (PKC) Activity Assay
This assay directly measures the ability of the DAG isomers to activate PKC.
Methodology:
-
Preparation of Lipid Vesicles: Prepare small unilamellar vesicles (SUVs) containing phosphatidylserine (PS) and the diacylglycerol isomer (1,2- or 1,3-dinonadecanoyl-rac-glycerol) by sonication or extrusion.
-
Enzyme Reaction: In a reaction buffer containing ATP, a PKC-specific peptide substrate, and Ca2+, add the purified PKC enzyme and the prepared lipid vesicles.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated peptide substrate. This can be done using methods such as radioactive ATP ([γ-³²P]ATP) and scintillation counting, or by using a fluorescently labeled peptide and measuring the change in fluorescence.
-
Data Analysis: Compare the PKC activity in the presence of 1,2-dinonadecanoyl-rac-glycerol to that in the presence of 1,3-dinonadecanoyl-rac-glycerol and a control (no DAG).
Cell Proliferation Assay
This assay assesses the impact of the DAG isomers on cell growth, which can be influenced by PKC activation.
Methodology:
-
Cell Culture: Plate cells (e.g., fibroblasts or cancer cell lines) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of 1,2- or 1,3-dinonadecanoyl-rac-glycerol, typically complexed with a carrier like bovine serum albumin (BSA) to aid solubility. Include a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Quantification of Proliferation: Measure cell proliferation using a colorimetric assay such as the MTT or WST-1 assay, or by direct cell counting.
-
Data Analysis: Plot cell viability/proliferation against the concentration of each DAG isomer to determine their respective effects.
Signaling Pathways and Experimental Workflows
The differential roles of 1,2- and 1,3-diacylglycerols are rooted in their distinct interactions with cellular signaling cascades.
Caption: PKC Activation by 1,2-Diacylglycerol.
The above diagram illustrates the canonical signaling pathway where 1,2-diacylglycerol, generated from the hydrolysis of PIP2 by PLC, acts in concert with calcium to activate PKC, leading to downstream cellular responses. 1,3-diacylglycerols do not effectively fit into the C1 domain of PKC and therefore do not typically initiate this cascade.
Caption: Comparative Experimental Workflow.
This workflow outlines a logical progression for investigating the distinct biological activities of 1,2- and 1,3-dinonadecanoyl-rac-glycerol, starting from fundamental biochemical assays to more complex cell-based analyses.
Conclusion
The positional isomerism of 1,2- and 1,3-dinonadecanoyl-rac-glycerol is predicted to result in significant functional divergence. The 1,2-isomer is anticipated to be a potent signaling molecule, primarily through the activation of PKC, while the 1,3-isomer is expected to be a less active signaling lipid, playing a more prominent role in metabolic processes. For drug development professionals, understanding these differences is crucial, as targeting enzymes that metabolize or are activated by specific DAG isomers could offer novel therapeutic strategies for a variety of diseases, including cancer and metabolic disorders. Further direct experimental investigation of these specific nonadecanoyl-glycerol isomers is warranted to confirm these predicted differences and fully elucidate their biological roles.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dietary 1,3-diacylglycerol protects against diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of diacylglycerol oil on fat oxidation and energy expenditure in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of a single and short-term ingestion of diacylglycerol on fat oxidation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 12-Dinonadecanoyl-rac-glycerol and Its Alternatives in Cellular Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 12-Dinonadecanoyl-rac-glycerol, a synthetic diacylglycerol (DAG), and its commonly used alternatives in signal transduction research. Due to a lack of direct experimental data for this compound's biological activity, this guide infers its potential performance based on structure-activity relationships established for other DAG molecules.
Introduction to Diacylglycerols in Cellular Signaling
Diacylglycerols are crucial second messengers in a multitude of cellular signaling pathways.[1][2] Their primary role is to activate a range of effector proteins, most notably the Protein Kinase C (PKC) family of serine/threonine kinases.[1][3][4] The binding of DAG to the C1 domain of these proteins induces a conformational change that leads to their activation and the subsequent phosphorylation of downstream targets, regulating processes such as cell growth, differentiation, and apoptosis. Beyond PKC, DAGs also activate other protein families, including protein kinase D (PKD), chimaerins, RasGRPs, and Munc13s.[1][3]
The structure of the fatty acid chains on the glycerol backbone significantly influences the biological activity of a DAG molecule, with variations in chain length and saturation affecting the activation of different PKC isoforms.[5] this compound is a diacylglycerol with two 19-carbon saturated fatty acid chains (nonadecanoic acid).[6][7][8][9]
Comparison of this compound and Common Alternatives
This section compares the structural and known functional characteristics of this compound with frequently used alternatives.
Table 1: Structural Comparison of Diacylglycerols and Analogs
| Compound | Structure | Fatty Acid Composition | Key Characteristics |
| This compound | rac-1,2-di-C19:0 | Two 19-carbon saturated chains | Long-chain, saturated diacylglycerol. Biological activity data is not readily available. |
| 1,2-Dioctanoyl-sn-glycerol (diC8) | sn-1,2-di-C8:0 | Two 8-carbon saturated chains | Short-chain, cell-permeable DAG analog. Widely used to activate PKC in cellular and in vitro assays.[10] |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | sn-1-C18:1, sn-2-C2:0 | One 18-carbon monounsaturated chain and one 2-carbon saturated chain | Cell-permeable DAG analog, often used to study PKC activation. |
| Phorbol 12-Myristate 13-Acetate (PMA) | Diterpene Ester | Not a diacylglycerol | Potent tumor promoter and a highly effective activator of most PKC isoforms. Functionally mimics DAG. |
| Phorbol-12,13-dibutyrate (PDBu) | Diterpene Ester | Not a diacylglycerol | Another potent phorbol ester used to activate PKC. |
Table 2: Summary of Experimental Data on Diacylglycerol Alternatives
| Compound | Typical Experimental Concentration | Observed Effects on PKC and Signaling Pathways | References |
| 1,2-Dioctanoyl-sn-glycerol (diC8) | 5-100 µM | Activates PKC isoforms, leading to downstream effects such as changes in growth cone morphology and ion channel activity.[10] Can induce translocation of PKC from the cytosol to the membrane. | [10] |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | 10-100 µM | Activates PKC and can modulate ion channel function. | |
| Phorbol 12-Myristate 13-Acetate (PMA) | 10-200 nM | Potent activator of conventional and novel PKC isoforms. Can lead to PKC downregulation with prolonged exposure. | [11] |
| Phorbol-12,13-dibutyrate (PDBu) | 10-200 nM | Potent activator of PKC, often used to study sustained PKC activation. | [10] |
Inferred Performance of this compound:
Given its long, saturated fatty acid chains, the physicochemical properties of this compound will differ significantly from short-chain DAGs like diC8. It is expected to be less water-soluble and may require specific delivery methods for cellular experiments. Based on studies of other long-chain saturated DAGs, it may exhibit different kinetics and isoform selectivity for PKC activation compared to unsaturated or shorter-chain DAGs. However, without direct experimental evidence, its specific activity remains speculative.
Signaling Pathways and Experimental Workflows
Diacylglycerol Signaling Pathway
The following diagram illustrates the canonical pathway of PKC activation by diacylglycerol.
Caption: Canonical signaling pathway of Protein Kinase C activation by diacylglycerol.
Experimental Workflow for In Vitro PKC Activation Assay
This diagram outlines a typical workflow for assessing the activation of PKC by a diacylglycerol analog in a cell-free system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound-参数-MedChemExpress (MCE) [antpedia.com]
- 8. WO2015036892A1 - Use of acetyl-coa carboxylase inhibitors for treating acne vulgaris - Google Patents [patents.google.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Evaluating the Purity of Synthetic 12-Dinonadecanoyl-rac-glycerol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of synthetic 12-Dinonadecanoyl-rac-glycerol, a saturated diacylglycerol (DAG) of interest in various research fields, including cell signaling and lipidomics. Diacylglycerols are critical second messengers that activate a range of intracellular targets, most notably Protein Kinase C (PKC) isozymes. The purity of synthetic DAGs is paramount for obtaining accurate and reproducible experimental results. This document outlines common synthetic routes, potential impurities, robust analytical methods for purity assessment, and a comparison with commercially available alternatives.
Synthesis and Potential Impurities
The chemical synthesis of a symmetric 1,2-diacyl-rac-glycerol such as this compound typically involves a multi-step process requiring careful control to minimize the formation of impurities. A representative synthetic approach starting from racemic glycerol is outlined below.
A common challenge in the synthesis of 1,2-diacylglycerols is the potential for acyl migration, leading to the formation of the more thermodynamically stable 1,3-diacylglycerol isomer. The presence of acidic or basic conditions, as well as elevated temperatures, can promote this isomerization.
Potential Impurities in Synthetic this compound:
-
1,3-Dinonadecanoyl-rac-glycerol: The primary regioisomeric impurity.
-
Monoacylglycerols (1- and 2-nonadecanoyl-rac-glycerol): Resulting from incomplete acylation.
-
Triacylglycerol (Trinonadecanoin): Formed by over-acylation of the starting material or monoacylglycerol intermediates.
-
Residual Solvents: Organic solvents used during the synthesis and purification steps.
-
Unreacted Starting Materials: Such as nonadecanoic acid and glycerol derivatives.
-
Catalyst Residues: Traces of catalysts used in the acylation steps.
Experimental Protocols for Purity Evaluation
A multi-pronged analytical approach is recommended to ensure the comprehensive characterization and purity assessment of synthetic this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the target compound from its impurities.
-
Method: Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of diacylglycerols.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of organic solvents such as acetonitrile, isopropanol, and water is effective for separating DAGs from other lipid species.
-
Detection: A UV detector set at a low wavelength (e.g., 205 nm) can be used, although it offers limited sensitivity for saturated lipids. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are preferred for their ability to detect non-chromophoric compounds. Mass spectrometry (LC-MS) provides the highest specificity and sensitivity, allowing for the identification of impurities based on their mass-to-charge ratio.
-
Quantification: Purity is determined by calculating the peak area of this compound relative to the total peak area of all detected components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for both qualitative and quantitative analysis.
-
¹H NMR: The proton NMR spectrum can be used to confirm the presence of the glycerol backbone and the nonadecanoyl acyl chains. Integration of specific proton signals can provide a quantitative measure of purity and identify the presence of isomeric impurities. For instance, the signals corresponding to the protons on the glycerol backbone will differ between 1,2- and 1,3-diacylglycerol isomers.
-
¹³C NMR: The carbon NMR spectrum provides complementary structural information and can be used to confirm the number and type of carbon atoms in the molecule, further aiding in the identification of impurities.
Mass Spectrometry (MS)
MS is a highly sensitive technique for determining the molecular weight of the target compound and identifying impurities.
-
Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used to ionize the diacylglycerol molecules.
-
Analysis: The mass spectrum will show a prominent peak corresponding to the molecular ion of this compound. The presence of other peaks may indicate impurities such as monoacylglycerols, triacylglycerols, or byproducts from the synthesis. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ions and obtain structural information for the definitive identification of impurities.
Comparison with Alternative Diacylglycerols
Several other diacylglycerols are commercially available and commonly used in research. The choice of a specific DAG analog often depends on the research application, particularly the desired fatty acid composition and stereochemistry, which can influence its biological activity.
| Feature | This compound | 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | 1,2-Dioctanoyl-sn-glycerol (DOG) |
| Structure | rac-glycerol backbone with two C19:0 fatty acids | sn-glycerol backbone with C18:0 and C20:4 fatty acids | sn-glycerol backbone with two C8:0 fatty acids |
| Fatty Acid Type | Saturated | Saturated and Polyunsaturated | Saturated (short-chain) |
| Stereochemistry | Racemic (mixture of sn-1,2 and sn-2,3) | Enantiomerically pure (sn-1,2) | Enantiomerically pure (sn-1,2) |
| Primary Application | General research tool for studying saturated DAG effects | A key signaling molecule and precursor to the endocannabinoid 2-AG.[1] Potent activator of specific PKC isoforms.[2][3] | Cell-permeable activator of PKC, often used in cell-based assays.[4] |
| Purity Concerns | Isomeric purity (1,2- vs. 1,3-), mono- and triacylglycerols | Potential for isomerization and oxidation of the arachidonoyl chain | High purity is generally achievable due to shorter chain length |
Experimental Data Comparison:
Direct comparative experimental data for this compound is limited in publicly available literature. However, studies on other DAGs provide insights into how structural differences impact biological activity. For example, the fatty acid composition at the sn-1 and sn-2 positions significantly influences the activation profile of different PKC isoforms. Shorter-chain, cell-permeable DAGs like 1,2-Dioctanoyl-sn-glycerol are potent PKC activators in intact cells.[4] In contrast, DAGs with long, saturated fatty acids may exhibit different potencies and isoform specificities.
Visualizations
Caption: General synthetic workflow for 1,2-diacyl-rac-glycerol.
Caption: Workflow for the purity analysis of synthetic diacylglycerols.
Caption: Simplified diacylglycerol signaling pathway via PKC activation.
References
- 1. Synthesis and analysis of symmetrical and nonsymmetrical disaturated/monounsaturated triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An efficient asymmetric synthesis of diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis and bioactivity investigation of a chiral diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Comparative Analysis of 12-Dinonadecanoyl-rac-glycerol from Different Suppliers
For researchers, scientists, and drug development professionals, the purity, consistency, and biological activity of lipid signaling molecules like 1,2-Dinonadecanoyl-rac-glycerol are paramount for reproducible and reliable experimental outcomes. This guide provides a framework for the side-by-side comparison of this diacylglycerol (DAG) from different commercial suppliers.
While direct, publicly available comparative data from suppliers is often limited, this guide outlines the critical quality control experiments and provides detailed protocols for researchers to conduct their own independent analysis. The primary suppliers identified for 1,2-Dinonadecanoyl-rac-glycerol (CAS 140456-19-5) include MedChemExpress and Cayman Chemical. Researchers are encouraged to request a Certificate of Analysis (CoA) from each supplier for batch-specific data.
Comparative Data Summary
To facilitate a direct comparison, researchers should aim to populate the following table with data obtained from supplier-provided Certificates of Analysis and in-house experimental testing.
| Parameter | Supplier A (e.g., MedChemExpress) | Supplier B (e.g., Cayman Chemical) |
| Identity | ||
| CAS Number | 140456-19-5 | 140456-19-5 |
| Molecular Formula | C₄₁H₈₀O₅ | C₄₁H₈₀O₅ |
| Molecular Weight | 653.07 g/mol | 653.07 g/mol |
| Purity | ||
| Purity by HPLC/GC | e.g., ≥98% | e.g., ≥95% |
| Purity by NMR | Conforms to structure | Conforms to structure |
| Physical Properties | ||
| Appearance | e.g., White to off-white solid | e.g., Solid |
| Solubility | e.g., Soluble in DMSO, Ethanol | e.g., Soluble in Chloroform, DMF |
| Biological Activity | ||
| PKC Activation Assay (EC₅₀) | To be determined | To be determined |
| Cell-Based Signaling Assay | To be determined | To be determined |
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the quality and activity of 1,2-Dinonadecanoyl-rac-glycerol.
Purity and Identity Confirmation by High-Performance Liquid Chromatography (HPLC)
Objective: To verify the purity of the compound and identify any potential impurities.
Methodology:
-
Sample Preparation: Prepare a stock solution of 1 mg/mL of 1,2-Dinonadecanoyl-rac-glycerol from each supplier in a suitable solvent (e.g., Chloroform/Methanol, 2:1 v/v).
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Detection: UV detection at 205 nm.
-
Analysis: Inject equal volumes of each sample. Compare the chromatograms for the main peak's retention time and area percentage. The area percentage of the main peak corresponds to the purity of the compound.
Structural Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of the supplied compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent such as Chloroform-d (CDCl₃).
-
Spectrometer: A 400 MHz or higher NMR spectrometer.
-
Analysis: Acquire the ¹H NMR spectrum. The chemical shifts, splitting patterns, and integration values should be consistent with the known structure of 1,2-Dinonadecanoyl-rac-glycerol.
In Vitro Protein Kinase C (PKC) Activation Assay
Objective: To compare the biological activity of 1,2-Dinonadecanoyl-rac-glycerol from different suppliers by measuring its ability to activate PKC, a key downstream effector.
Methodology:
-
Assay Principle: This assay measures the phosphorylation of a PKC substrate in the presence of the lipid activator. A commercially available PKC activity assay kit can be used.
-
Reagents: PKC enzyme, phosphatidylserine (PS) as a co-factor, ATP, a fluorescent or colorimetric PKC substrate, and varying concentrations of 1,2-Dinonadecanoyl-rac-glycerol from each supplier.
-
Procedure:
-
Prepare a lipid mixture of PS and the test compound.
-
Add the PKC enzyme to initiate the reaction.
-
Add the substrate and ATP.
-
Incubate at 30°C for a specified time.
-
Stop the reaction and measure the signal (fluorescence or absorbance) which is proportional to PKC activity.
-
-
Data Analysis: Plot the PKC activity against the concentration of 1,2-Dinonadecanoyl-rac-glycerol to determine the EC₅₀ for each supplier's product.
Visualizing Key Processes
To better understand the context and workflow of this comparative analysis, the following diagrams are provided.
Caption: Diacylglycerol (DAG) signaling pathway.
Caption: Experimental workflow for supplier comparison.
literature review of 12-Dinonadecanoyl-rac-glycerol studies
A comprehensive search of scientific literature reveals a notable absence of specific studies on 12-Dinonadecanoyl-rac-glycerol. Available information is primarily limited to its classification as a diacylglycerol (DAG) containing nonadecanoic acid at the sn-1 and sn-2 positions.[1][2][3][4] Nonadecanoic acid is identified as a 19-carbon long saturated fatty acid and a major component of a defensive secretion from the termite Rhinotermes marginalis.[1][2][3][4] However, dedicated research into the biological activity, signaling pathways, and specific experimental applications of this compound is not present in the reviewed literature.
In the absence of specific data for this compound, this guide will provide a comparative overview of the well-established roles of diacylglycerols as a class of signaling molecules. This will include a summary of their general functions, common experimental protocols used to study them, and a representative signaling pathway.
General Diacylglycerol (DAG) Signaling
Diacylglycerols are crucial second messengers involved in a multitude of cellular processes.[5] They are primarily known for their role in activating protein kinase C (PKC) isoforms.[6][7] The generation of DAG is a key step in signal transduction, typically initiated by the activation of phospholipase C (PLC) which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into DAG and inositol trisphosphate (IP3).[8]
Comparative Performance of Diacylglycerols
The biological efficacy of different DAGs can vary based on their fatty acid composition, which influences their affinity for C1 domains in proteins like PKC. While specific comparative data for this compound is unavailable, the general principle is that the structure of the fatty acid chains can modulate the intensity and duration of the downstream signal. For instance, synthetic DAG analogs like 1-oleoyl-2-acetyl-sn-glycerol (OAG) are often used experimentally due to their cell permeability and ability to activate PKC.[7]
Table 1: General Comparison of Diacylglycerol Analogs
| Diacylglycerol Analog | Common Application | Key Characteristics |
| Phorbol Esters (e.g., PMA) | Potent PKC activators in research | Long-lasting activation, can be toxic to cells |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | Cell-permeable PKC activator | Mimics endogenous DAG, shorter duration of action than phorbol esters |
| Endogenous DAGs | Physiological signaling | Rapidly metabolized, specific fatty acid composition can influence downstream signaling |
Note: This table presents a general comparison and does not include data specific to this compound due to a lack of available studies.
Key Experimental Protocols for Studying Diacylglycerol Signaling
The following are generalized protocols commonly employed to investigate the roles of diacylglycerols in cellular signaling.
Protein Kinase C (PKC) Activity Assay
Objective: To determine the effect of a diacylglycerol on the enzymatic activity of PKC.
Methodology:
-
Culture cells of interest to an appropriate density.
-
Treat cells with the diacylglycerol compound at various concentrations and time points.
-
Lyse the cells and collect the protein fraction.
-
Immunoprecipitate the specific PKC isoform of interest using a targeted antibody.
-
Perform an in vitro kinase assay using a known PKC substrate (e.g., a synthetic peptide) and radiolabeled ATP.
-
Measure the incorporation of the radiolabel into the substrate using a scintillation counter or autoradiography to quantify kinase activity.
Cellular Localization Studies using Fluorescent Microscopy
Objective: To visualize the translocation of PKC to the plasma membrane following diacylglycerol stimulation.
Methodology:
-
Transfect cells with a plasmid encoding a fluorescently tagged PKC isoform (e.g., GFP-PKC).
-
Culture the transfected cells on glass-bottom dishes suitable for microscopy.
-
Treat the cells with the diacylglycerol of interest.
-
Capture images at different time points using a confocal or fluorescence microscope.
-
Analyze the images to quantify the change in fluorescence intensity at the plasma membrane versus the cytosol.
Diacylglycerol Signaling Pathway
Diacylglycerols are central components of a signaling cascade that translates extracellular signals into intracellular responses. The following diagram illustrates the canonical PLC/DAG/PKC signaling pathway.
Caption: Canonical Diacylglycerol Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 12-Dinonadecanoyl-rac-glycerol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document outlines the essential procedures for the proper disposal of 12-Dinonadecanoyl-rac-glycerol, a diacylglycerol used in various research applications.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. |
Handle the material in accordance with good industrial hygiene and safety practices.[1] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to engage a licensed professional waste disposal service.[2]
-
Segregation and Storage :
-
Waste Collection :
-
Place the sealed container in a designated hazardous waste accumulation area.
-
Ensure the container is properly labeled with the chemical name ("this compound") and any appropriate hazard warnings.
-
-
Engage a Licensed Disposal Company :
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed chemical waste disposal company.
-
Provide the disposal company with all available information on the chemical.
-
-
Disposal of Contaminated Materials :
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Small Spills :
-
Large Spills :
-
Evacuate the area.
-
Contact your institution's EHS department immediately.
-
Do not let the product enter drains, as the ecological effects are unknown.[1][3]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Logical Relationship for Safe Disposal
Caption: Logical steps to ensure safe and compliant chemical disposal.
References
Personal protective equipment for handling 12-Dinonadecanoyl-rac-glycerol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 12-Dinonadecanoyl-rac-glycerol. The following procedures are based on best practices for handling similar glycerol fatty acid esters and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While this compound and similar long-chain fatty acid glycerides are generally considered to have low toxicity, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent potential irritation.[1] The recommended personal protective equipment is outlined below.
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Glasses | ANSI Z87.1-rated | Protects against splashes and airborne particles. |
| Splash Goggles | Chemical splash-proof | Recommended when handling larger quantities or if there is a significant risk of splashing.[1] | |
| Hand Protection | Disposable Gloves | Nitrile or Latex | Prevents direct skin contact and potential mild irritation.[1][2] Gloves should be inspected before use and disposed of properly after handling.[2] |
| Body Protection | Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination.[1] |
| Full Suit | As needed | Consider for large-scale operations or where significant exposure is possible.[1] | |
| Respiratory Protection | Dust Respirator | NIOSH-approved | Recommended when handling the compound in powdered form to avoid inhalation of dust particles.[1][3] |
Operational Handling Plan
Proper handling procedures are critical to maintaining a safe working environment and ensuring the integrity of the experiment.
Engineering Controls:
-
Ventilation: Use in a well-ventilated area.[3][4] For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
Work Practices:
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound.[3][4] Do not eat, drink, or smoke in the laboratory area.[3][4]
-
Container Handling: Keep containers securely sealed when not in use to prevent contamination and spills.[3][4] Avoid physical damage to containers.[3][4]
-
Spill Management:
-
Minor Spills: For small spills of powdered material, use dry clean-up procedures to avoid generating dust.[3] Sweep or vacuum the material into a clean, dry, labeled, and sealable container for disposal.[3]
-
Major Spills: In the event of a large spill, clear the area of all personnel.[3] Wear appropriate PPE, including respiratory protection.[3] Prevent the spilled material from entering drains or waterways.[3] Collect the material and place it in a labeled container for disposal.[3]
-
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[3]
| Waste Type | Disposal Procedure |
| Unused Product | Consult with your institution's environmental health and safety (EHS) office for guidance. Disposal options may include incineration in a licensed facility or burial in a designated landfill.[3] |
| Contaminated Materials | Items such as used gloves, weigh boats, and paper towels that have come into contact with the chemical should be placed in a sealed and labeled container for disposal as chemical waste. |
| Empty Containers | Decontaminate empty containers before disposal or recycling.[3] Observe all label safeguards until the containers are thoroughly cleaned.[3] |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
